9-(2-Phenylethenyl)anthracene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H16 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
9-(2-phenylethenyl)anthracene |
InChI |
InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H |
InChI Key |
HCSGQHDONHRJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of 9-(2-phenylethenyl)anthracene
For Immediate Release
This technical guide provides a comprehensive overview of the core photophysical properties of 9-(2-phenylethenyl)anthracene, a fluorescent aromatic hydrocarbon of significant interest to researchers in materials science, photochemistry, and drug development. This document details the compound's absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime, presenting available quantitative data in a structured format. Furthermore, it outlines the detailed experimental protocols for the characterization of these properties, offering a practical resource for scientists working with this and similar fluorophores.
Core Photophysical Data
The photophysical characteristics of this compound are central to its application as a fluorescent probe and in chemiluminescence systems. While a complete dataset across a wide range of solvents is not extensively documented in a single source, the following table summarizes the key available quantitative data.
| Property | Value | Solvent |
| Absorption Maxima (λabs) | ~385, 406 nm | Acetonitrile |
| Emission Maxima (λem) | ~430, 455 nm | Acetonitrile |
| Fluorescence Quantum Yield (Φf) | ~0.5 | Acetonitrile |
| Fluorescence Lifetime (τf) | Not explicitly found | - |
Experimental Protocols
Accurate determination of photophysical properties is paramount for the reliable application of fluorescent molecules. The following sections provide detailed methodologies for the key experiments used to characterize this compound.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure adherence to the Beer-Lambert law.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λabs).
Steady-State Fluorescence Spectroscopy
This method is used to determine the emission spectrum of the molecule after excitation at a specific wavelength.
Methodology:
-
Solution Preparation: Prepare a very dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.
-
Measurement:
-
Select an excitation wavelength corresponding to one of the absorption maxima (λabs) of the sample.
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 400-600 nm).
-
-
Data Analysis: Identify the wavelengths of maximum fluorescence intensity (λem).
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54).
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measurement:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Visible spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std × (msample / mstd) × (η2sample / η2std) where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Methodology:
-
Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Solution Preparation: Prepare a dilute solution of this compound, ensuring low absorbance at the excitation wavelength.
-
Measurement:
-
Excite the sample with the pulsed laser at a wavelength where the sample absorbs.
-
Collect the emitted photons at the emission maximum. The detector is positioned at a 90° angle to the excitation beam to minimize scattered light.
-
The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's temporal broadening from the measured fluorescence decay.
-
Visualizing the Experimental Workflow
To further clarify the process of characterizing the photophysical properties of this compound, the following diagrams illustrate the logical flow of the key experimental procedures.
Caption: A flowchart illustrating the key steps in the photophysical characterization of a fluorescent molecule.
Caption: A detailed workflow for determining the relative fluorescence quantum yield.
This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate accurate and reproducible characterization of its important photophysical properties.
Synthesis of trans-9-(2-phenylethenyl)anthracene via Wittig Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trans-9-(2-phenylethenyl)anthracene, a fluorescent aromatic compound, utilizing the Wittig reaction. This powerful carbon-carbon double bond forming reaction offers high stereoselectivity for the trans isomer. This document details the reaction mechanism, a comprehensive experimental protocol, and key characterization data.
Core Concepts: The Wittig Reaction
The Wittig reaction, discovered by Georg Wittig in 1954, is a fundamental method in organic synthesis for the preparation of alkenes from aldehydes or ketones.[1] The key reagent is a phosphorus ylide (a Wittig reagent), which is typically prepared in situ from a phosphonium (B103445) salt and a strong base.[2] The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[3][4] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct, which leads to the collapse of the oxaphosphetane ring and the formation of the desired alkene.[3][5] For non-stabilized ylides, the reaction often yields the (Z)-alkene, while stabilized ylides predominantly form the (E)-alkene.[4] In the synthesis of trans-9-(2-phenylethenyl)anthracene, the benzyltriphenylphosphonium (B107652) ylide is considered semi-stabilized, leading to a high stereoselectivity for the trans product.[6]
Reaction Mechanism
The synthesis of trans-9-(2-phenylethenyl)anthracene via the Wittig reaction involves two primary stages: the formation of the phosphorus ylide and the subsequent reaction of the ylide with 9-anthraldehyde.
Caption: The Wittig reaction mechanism for the synthesis of trans-9-(2-phenylethenyl)anthracene.
Experimental Protocol
The following protocol is a synthesis of procedures reported in the literature.[3][7][8]
Materials and Reagents:
-
Benzyltriphenylphosphonium chloride
-
9-Anthraldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% Aqueous sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
2-Propanol (Isopropanol) or 95% Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator (optional)
-
Melting point apparatus
-
TLC plates (silica gel) and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 25 mL Erlenmeyer flask or round-bottom flask, combine 0.980 g of benzyltriphenylphosphonium chloride and 0.520 g of 9-anthraldehyde.[3] Add 3 mL of dichloromethane and a magnetic stir bar.[3]
-
Ylide Formation and Reaction: While vigorously stirring the mixture, add 1.3 mL of 50% aqueous sodium hydroxide dropwise over a period of about 7 seconds per drop.[3] Continue to stir the reaction mixture vigorously for an additional 30 minutes.[3] The reaction can be monitored by Thin Layer Chromatography (TLC).[1][7]
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Rinse the reaction flask with 10 mL of dichloromethane and 10 mL of distilled water, adding both rinses to the separatory funnel.[3] Shake the funnel, venting frequently, and allow the layers to separate. Drain the lower organic layer into a clean beaker. Extract the aqueous layer with an additional 5 mL of dichloromethane.[3] Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous calcium chloride or magnesium sulfate.[8] Decant or filter the drying agent and remove the dichloromethane using a rotary evaporator or by gentle heating in a fume hood.
-
Purification by Recrystallization: Recrystallize the crude product from hot 2-propanol or 95% ethanol.[3][7] Dissolve the crude solid in a minimal amount of the boiling solvent and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize crystal formation.[3]
-
Isolation and Characterization: Collect the purified yellow crystalline product by vacuum filtration using a Büchner funnel.[3] Allow the product to air dry. Determine the melting point and characterize the product using spectroscopic methods (IR and ¹H NMR).
Experimental Workflow
Caption: A generalized workflow for the synthesis of trans-9-(2-phenylethenyl)anthracene.
Data Presentation
| Parameter | Reported Value | Reference(s) |
| Reactants | ||
| Benzyltriphenylphosphonium chloride | 0.980 g | [3] |
| 9-Anthraldehyde | 0.520 g | [3] |
| Dichloromethane | 3 mL | [3] |
| 50% Aqueous NaOH | 1.3 mL | [3] |
| Product Characterization | ||
| Appearance | Thin yellow plates | [7][8] |
| Melting Point | 129.4 - 131.6 °C; 131 °C; 125-133 °C | [1][7] |
| Yield | 40-60%; ~55% | [1][7] |
| Spectroscopic Data | ||
| IR Spectroscopy (cm⁻¹) | Strong peak at ~960-962 for trans C-H bend | [7][9] |
| ¹H NMR Spectroscopy (δ, ppm) | Vinylic protons as a pair of doublets at ~6.82 and ~7.82 with J = 17 Hz | [9] |
| TLC Data | ||
| Rf (product in toluene) | 0.92 | [9] |
| Rf (9-anthraldehyde in toluene) | 0.50 | [9] |
Safety Precautions
-
Dichloromethane: Toxic and irritating. Handle in a fume hood.[3]
-
50% Sodium Hydroxide: Corrosive and toxic. Wear gloves and eye protection.[3]
-
Benzyltriphenylphosphonium chloride and 9-Anthraldehyde: Irritating. Avoid inhalation and skin contact.[3]
-
2-Propanol: Flammable and an irritant. Keep away from open flames.[3]
Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE).
Conclusion
The Wittig reaction provides an efficient and highly stereoselective route for the synthesis of trans-9-(2-phenylethenyl)anthracene. The procedure is robust and the product can be readily purified by recrystallization. The distinct physical and spectroscopic properties of the product allow for straightforward characterization. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of this and related fluorescent compounds.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 9.2.1. Synthesis of trans-9-(2-Phenylethenyl)anthracene | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide to 9-[(E)-2-phenylethenyl]anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-[(E)-2-phenylethenyl]anthracene, a fluorescent aromatic hydrocarbon with significant applications in research and development. This document details its chemical properties, synthesis, and characterization, with a focus on its potential utility in drug development and related fields.
Introduction and IUPAC Nomenclature
9-(2-phenylethenyl)anthracene is an organic compound consisting of an anthracene (B1667546) moiety linked to a phenyl group via an ethenyl bridge. The IUPAC name for this compound is 9-[(E)-2-phenylethenyl]anthracene .[1] The "(E)" designation specifies the trans configuration of the substituents on the double bond, which is the more stable and commonly synthesized isomer.[2][3] This compound is of interest due to its photophysical properties, including strong fluorescence and its ability to act as a photosensitizer.[4][5][6]
Chemical Structure:
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of 9-[(E)-2-phenylethenyl]anthracene.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₆ | [1][7] |
| Molecular Weight | 280.36 g/mol | [8] |
| Melting Point | 129.4 - 131.6 °C | [2] |
| Appearance | Yellow crystalline solid | [4] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹H NMR | Vinylic protons: δ = 6.929 ppm and 7.898 ppm with coupling constants of 19.2 Hz and 16 Hz, respectively, confirming the trans isomer. | [2] |
| ¹³C NMR | Data available in spectral databases. | [1] |
| IR (KBr) | Strong peak at ~960 cm⁻¹ (trans C-H bend), aromatic C-H stretch at ~3025 cm⁻¹, and aromatic C=C peaks around 1445-1488 cm⁻¹. Absence of a carbonyl peak around 1700 cm⁻¹ confirms purity from the aldehyde starting material. | [2][4] |
| UV-Vis Absorption | Absorption characteristics have been studied, showing suitability as a photosensitizer. | [5] |
| Fluorescence | Exhibits strong blue fluorescence in solution under UV light.[4][9] Quantum yields of approximately 0.5 have been reported in acetonitrile.[6] |
Synthesis: The Wittig Reaction
The most common and efficient method for the synthesis of trans-9-(2-phenylethenyl)anthracene is the Wittig reaction.[2][10][11] This reaction involves the formation of a phosphorus ylide from benzyltriphenylphosphonium (B107652) chloride, which then reacts with 9-anthraldehyde (B167246) to yield the desired alkene.[2]
Caption: Synthesis and purification workflow for 9-[(E)-2-phenylethenyl]anthracene.
This protocol is a composite of established methods for the Wittig synthesis of 9-[(E)-2-phenylethenyl]anthracene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
9-Anthraldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (B78521) (NaOH)
-
Anhydrous Calcium Chloride (CaCl₂)
-
2-Propanol
-
Silica (B1680970) gel for column chromatography
-
Toluene (B28343) for TLC
Procedure:
-
Reaction Setup: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (0.980 g) and 9-anthraldehyde (0.520 g).[10] Add 3 mL of dichloromethane.
-
Ylide Formation and Reaction: While vigorously stirring the mixture, add 1.3 mL of 50% aqueous sodium hydroxide dropwise over approximately 2 minutes.[10] Continue to stir the reaction mixture vigorously for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using toluene as the eluent. The product, being less polar, will have a higher Rf value (approx. 0.92) than the starting aldehyde (approx. 0.50).[12]
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Rinse the reaction flask with 10 mL of dichloromethane and 10 mL of deionized water, and add both to the separatory funnel. Shake the funnel, venting frequently. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer with an additional 5 mL of dichloromethane. Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous calcium chloride for about 10 minutes. Decant the dried solution into a round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of boiling 2-propanol.[10] Allow the solution to cool to room temperature, then place it in an ice-water bath for 5-10 minutes to induce crystallization.[10] Collect the purified crystals by vacuum filtration.
-
Column Chromatography (Optional, for higher purity): If TLC indicates the presence of impurities, the crude product can be further purified by column chromatography using silica gel.
-
Safety Precautions:
-
Benzyltriphenylphosphonium chloride and 9-anthraldehyde are irritants.
-
Dichloromethane is toxic and an irritant; handle in a fume hood.
-
50% Sodium hydroxide is corrosive and toxic; wear gloves and eye protection.
-
2-Propanol is flammable and an irritant.
Applications in Research and Drug Development
The unique photophysical properties of 9-[(E)-2-phenylethenyl]anthracene make it a valuable tool for researchers and drug development professionals.
Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death in cancerous tissues.[13] An ideal photosensitizer should have low toxicity in the dark and become cytotoxic only upon irradiation.[13] 9-[(E)-2-phenylethenyl]anthracene and its derivatives have been investigated as photosensitizers due to their ability to absorb light and efficiently generate singlet oxygen.[6][14] The anthracene moiety is particularly effective in this regard. This property makes it a candidate for the development of new phototherapeutic agents.
Fluorescent organic small molecules are widely used as probes for bioimaging and the detection of various analytes within biological systems.[15] 9-[(E)-2-phenylethenyl]anthracene exhibits strong blue fluorescence, making it a potential scaffold for the design of fluorescent probes.[4][9] For instance, derivatives of this compound have been developed as fluorescent probes for the detection of bisulfite anions.[16] Its ability to act as a trap for singlet oxygen also allows for the indirect quantification of this reactive species in biological environments.[6]
This compound is also known for its use in chemiluminescence experiments.[4][9] In the presence of an appropriate chemical reaction that generates an excited state intermediate, 9-[(E)-2-phenylethenyl]anthracene can act as the fluorophore, emitting light as it returns to the ground state. This property is valuable in various analytical and diagnostic applications.
Signaling Pathway and Logical Relationships
The primary application discussed in the context of signaling is its role in photodynamic therapy, which leads to apoptosis. The following diagram illustrates this process.
Caption: The role of 9-[(E)-2-phenylethenyl]anthracene in photodynamic therapy.
References
- 1. 9-((1E)-2-Phenylethenyl)anthracene | C22H16 | CID 1798946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 9-[(E)-2-phenylethenyl]anthracene AND 9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES [scielo.org.co]
- 7. This compound | C22H16 | CID 519612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. posters.unh.edu [posters.unh.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A new fluorescent enhanced probe based on (E)-9-(2-nitrovinyl)-anthracene for the detection of bisulfite anions and its practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 9-(2-phenylethenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phenylethenyl)anthracene, also known as 9-styrylanthracene, is an aromatic hydrocarbon that has garnered significant interest in various scientific fields due to its unique photophysical properties. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and key physicochemical characteristics, with a focus on its potential applications in research and drug development. The information is presented to be a valuable resource for professionals working in chemistry, materials science, and pharmacology.
Molecular Structure and Properties
This compound consists of an anthracene (B1667546) core substituted at the 9-position with a phenylethenyl (styryl) group. The molecule exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more stable and commonly synthesized form. The extended π-conjugation across the anthracene and styryl moieties is responsible for its characteristic spectroscopic and photoluminescent behavior.
Below is a diagram of the molecular structure of trans-9-(2-phenylethenyl)anthracene.
Caption: Molecular structure of trans-9-(2-phenylethenyl)anthracene.
Physicochemical Properties
A summary of the key physicochemical properties of trans-9-(2-phenylethenyl)anthracene is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₆ | [1][2] |
| Molecular Weight | 280.36 g/mol | [1][2] |
| Melting Point | 129.4 - 131.6 °C | [3] |
| Appearance | Thin yellow plates | [4] |
| Solubility | Soluble in various organic solvents like dichloromethane (B109758), ethanol, and toluene. | [4][5] |
Synthesis
The most common and efficient method for the synthesis of trans-9-(2-phenylethenyl)anthracene is the Wittig reaction.[6][7] This reaction involves the formation of a phosphonium (B103445) ylide from benzyltriphenylphosphonium (B107652) chloride, which then reacts with 9-anthraldehyde (B167246) to yield the desired alkene with high stereoselectivity for the trans isomer.[3][6]
Experimental Protocol: Wittig Synthesis of trans-9-(2-phenylethenyl)anthracene
Materials:
-
Benzyltriphenylphosphonium chloride
-
9-Anthraldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (B78521) (NaOH)
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane.
-
With vigorous stirring, slowly add 50% aqueous sodium hydroxide dropwise to the mixture. The formation of the ylide is often indicated by a color change.
-
Continue stirring the reaction mixture for approximately 30 minutes at room temperature.
-
Transfer the reaction mixture to a separatory funnel. Add water and more dichloromethane to facilitate phase separation.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.
-
Combine the organic layers and dry over anhydrous calcium chloride.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from isopropanol to yield pure trans-9-(2-phenylethenyl)anthracene as thin yellow plates.[4]
The progress of the reaction can be monitored by thin-layer chromatography (TLC), where the product typically shows a higher Rf value than the more polar 9-anthraldehyde.[3] The product can be visualized on a TLC plate under UV light as a brilliant blue fluorescent spot.[3]
Synthesis Workflow
The following diagram illustrates the workflow for the Wittig synthesis of trans-9-(2-phenylethenyl)anthracene.
Caption: Workflow for the Wittig synthesis of trans-9-(2-phenylethenyl)anthracene.
Spectroscopic and Photophysical Properties
The extended π-system of this compound gives rise to distinct spectroscopic and photophysical properties. It exhibits strong absorption in the UV-visible region and is highly fluorescent.
Spectroscopic Data
| Spectroscopic Data | Value | Reference |
| 1H NMR (trans isomer) | Vinylic protons show a pair of doublets with a large coupling constant (J = 17 Hz), confirming the trans configuration. | [4] |
| IR (KBr, trans isomer) | A strong band around 960 cm⁻¹ is characteristic of the trans C-H out-of-plane bend. | [4] |
| UV-Vis Absorption (λmax) | 385 - 395 nm (in various solvents) | [5] |
Photophysical Data
The photophysical properties of (E)-9-styrylanthracene derivatives are known to be solvent-dependent, particularly when electron-donating or -accepting substituents are present.[8]
| Photophysical Property | Value | Conditions | Reference |
| Fluorescence Quantum Yield (ΦF) | ~0.5 | Acetonitrile | [8] |
| Fluorescence Lifetime (τF) | Varies with solvent and substituents | - | [8] |
| Triplet Quantum Yield (ΦT) | Solvent-dependent | - | [8] |
Applications in Research and Drug Development
The unique photophysical properties of this compound and its derivatives make them valuable tools in various research areas, including as fluorescent probes and photosensitizers.
Photosensitizer and Singlet Oxygen Trap
This compound can act as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to generate reactive singlet oxygen (¹O₂). This property is the basis for its potential application in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. The anthracene moiety is susceptible to oxidation by singlet oxygen, which can be monitored by changes in its fluorescence, allowing it to also serve as a probe for singlet oxygen detection.
Biological Activity
While extensive research on the specific biological signaling pathways modulated by this compound is ongoing, its ability to generate reactive oxygen species upon photoirradiation suggests a potential mechanism of action for inducing cell death in pathological tissues. The photodynamic effect of this compound has been demonstrated on Leishmania tarentolae promastigotes. The general class of styryl compounds, including styryl lactones, has shown antiproliferative activity against cancer cells, often associated with the induction of apoptosis.[6][9]
Logical Relationship in Photodynamic Activity
The following diagram illustrates the logical relationship of this compound's role in photodynamic activity.
Caption: Mechanism of photosensitization by this compound.
Conclusion
This compound is a versatile molecule with well-defined synthesis and interesting photophysical properties. Its high fluorescence and ability to act as a photosensitizer make it a valuable compound for further investigation, particularly in the development of fluorescent probes and for applications in photodynamic therapy. This guide provides a foundational understanding for researchers and professionals seeking to utilize this compound in their work. Further exploration of its derivatives and their specific interactions with biological systems will likely uncover new and exciting applications in drug discovery and materials science.
References
- 1. This compound | C22H16 | CID 519612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-((1E)-2-Phenylethenyl)anthracene | C22H16 | CID 1798946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. rsc.org [rsc.org]
- 5. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. posters.unh.edu [posters.unh.edu]
- 8. (E)-9-styrylanthracene derivatives and their interactions with electron donors and acceptors. Fluorimetric and flash photolytic studies - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to trans-9-(2-Phenylethenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-9-(2-phenylethenyl)anthracene, a fluorescent aromatic hydrocarbon with significant applications in chemical and biological research. This document details its physicochemical properties, a robust synthesis protocol, characterization data, and its established applications, including its role as a chemiluminescent agent and a singlet oxygen probe.
Compound Identification and Physicochemical Properties
trans-9-(2-Phenylethenyl)anthracene, also known as trans-9-styrylanthracene, is a rigid, planar molecule characterized by its extended π-conjugated system. This structure is responsible for its distinct photophysical properties, notably its strong blue fluorescence.[1] The primary identifier for the trans isomer is CAS Number 42196-97-4.[2]
Table 1: Physicochemical and Identification Data for trans-9-(2-Phenylethenyl)anthracene
| Property | Value | Reference(s) |
| CAS Number | 42196-97-4 (trans or (E)-isomer) | [2][3] |
| Molecular Formula | C₂₂H₁₆ | [2] |
| Molecular Weight | 280.36 g/mol | [2] |
| Appearance | Thin yellow plates or glossy orange solid | [2][4] |
| Melting Point | 131-132 °C | [4] |
| Boiling Point | 476.4±15.0 °C (Predicted) | [2] |
| Density | 1.163±0.06 g/cm³ (Predicted) | [2] |
| Fluorescence | Strong blue fluorescence under UV light | [2][4] |
| Fluorescence Quantum Yield (Φ_F) | ~0.5 (in acetonitrile) | [5] |
Synthesis: The Wittig Reaction
The most common and stereoselective method for synthesizing trans-9-(2-phenylethenyl)anthracene is the Wittig reaction.[4] This method involves the reaction of an aldehyde (9-anthraldehyde) with a phosphorus ylide generated in situ from a phosphonium (B103445) salt (benzyltriphenylphosphonium chloride). The reaction proceeds via a four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable trans-alkene and triphenylphosphine (B44618) oxide.[4] The exclusive formation of the trans isomer simplifies purification and characterization.[4]
Experimental Protocol: Wittig Synthesis
This protocol is a synthesized procedure based on established laboratory methods.[2][4]
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
2-Propanol (or Ethanol)
-
Toluene (B28343) (for TLC)
-
Silica (B1680970) gel (for column chromatography)
-
Hexane (or other nonpolar solvent for column elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane.
-
Ylide Formation and Reaction: While stirring vigorously, add the 50% aqueous sodium hydroxide solution dropwise to the flask. The formation of the orange-colored ylide indicates the start of the reaction. Continue stirring at room temperature for approximately 30-75 minutes.[4]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., toluene or a hexane/dichloromethane mixture). The disappearance of the 9-anthraldehyde spot (Rf ≈ 0.50-0.54) and the appearance of a new, less polar, brilliantly blue fluorescent spot (Rf ≈ 0.61-0.75) under UV light indicates product formation.[2][4]
-
Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water to dissolve the inorganic salts. Separate the organic (dichloromethane) layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂). Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The crude product is typically an orange or yellow solid.
-
Purification:
-
Column Chromatography: Purify the crude product using silica gel column chromatography to remove the triphenylphosphine oxide byproduct and any unreacted starting material.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as hot 2-propanol or ethanol, to yield thin, yellow crystalline plates.[2]
-
-
Final Product: Dry the purified crystals under vacuum. The expected yield is typically between 40-60%.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of trans-9-(2-phenylethenyl)anthracene.
Spectroscopic Characterization
The successful synthesis and purity of the compound are confirmed through various spectroscopic techniques. The data presented below are key identifiers for trans-9-(2-phenylethenyl)anthracene.
Table 2: Spectroscopic Data for Characterization
| Technique | Key Observations | Reference(s) |
| ¹H NMR | Vinylic Protons: Two doublets observed at ~6.93 ppm and ~7.90 ppm. The large coupling constant (J ≈ 16-17 Hz) is characteristic of a trans C=C bond configuration. The absence of an aldehyde proton peak (~10-11 ppm) confirms the consumption of starting material. | [2][4] |
| IR Spectroscopy | Key Peaks (cm⁻¹): - ~3025: Aromatic and vinylic C-H stretch.- ~1450-1490: Aromatic C=C stretch.- ~960: Strong absorption due to the trans C-H out-of-plane bend (wag).Disappearance of Reactant Peak: Absence of the strong aldehyde C=O stretch from 9-anthraldehyde (around 1700 cm⁻¹). | [2][4][6] |
| TLC | Stationary Phase: Silica GelMobile Phase: TolueneRf (Product): ~0.61 - 0.75Rf (9-Anthraldehyde): ~0.50 - 0.54Visualization: The product appears as a brilliant blue spot under UV light (366 nm). | [2][4] |
Key Applications in Research
The unique photophysical properties of trans-9-(2-phenylethenyl)anthracene make it a valuable tool in several scientific domains.
Chemiluminescence
The compound is a highly efficient fluorophore in chemiluminescent systems, particularly those based on peroxyoxalate reactions.[1][2] In this system, a high-energy intermediate (e.g., 1,2-dioxetanedione) is generated from the reaction of an oxalate (B1200264) ester with hydrogen peroxide. This intermediate chemically excites the fluorophore (trans-9-(2-phenylethenyl)anthracene), which then relaxes to its ground state by emitting bright blue light.
Singlet Oxygen Detection
The central anthracene (B1667546) ring is highly susceptible to [4+2] cycloaddition with singlet oxygen (¹O₂), a reactive oxygen species (ROS).[5] This reaction forms a stable 9,10-endoperoxide. The cycloaddition disrupts the extended π-conjugation of the anthracene moiety, which effectively quenches the molecule's fluorescence. This "turn-off" fluorescent response allows for the sensitive detection and quantification of singlet oxygen in chemical or biological systems.[5]
Caption: Mechanism of singlet oxygen trapping by cycloaddition.
Photodynamic Effects and Photosensitization
While it can act as a trap for singlet oxygen, trans-9-(2-phenylethenyl)anthracene can also generate it upon photoexcitation.[5] Studies have shown that upon absorbing light (around 400 nm), it can become photoexcited to a triplet state, which then transfers its energy to ground-state molecular oxygen (³O₂) to produce singlet oxygen (¹O₂). This dual role as a photosensitizer and a trap has been demonstrated in biological systems, such as Leishmania tarentolae parasites, where it induces a photodynamic (toxic) effect upon irradiation.[5] This property is also being explored for its use as a photosensitizer in initiating photopolymerization processes.[3]
Caption: Simplified pathway of the photodynamic effect.
Conclusion
trans-9-(2-Phenylethenyl)anthracene is a versatile and accessible polycyclic aromatic hydrocarbon. Its straightforward, high-yield synthesis and well-defined spectroscopic properties make it an ideal compound for both educational and advanced research applications. For professionals in drug development and cell biology, its utility as a fluorescent probe for the quantitative and qualitative analysis of singlet oxygen provides a powerful tool for studying oxidative stress and photodynamic therapies. Future research may further expand its applications in materials science and medicinal chemistry.
References
- 1. posters.unh.edu [posters.unh.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. 9-[(E)-2-phenylethenyl]anthracene AND 9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES [scielo.org.co]
- 6. brainly.com [brainly.com]
An In-depth Technical Guide to the Solubility of 9-(2-phenylethenyl)anthracene in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-(2-phenylethenyl)anthracene, a fluorescent aromatic hydrocarbon of significant interest in materials science and photochemistry. While a thorough review of scientific literature reveals a notable absence of specific quantitative solubility data, this document compiles available qualitative information and presents a detailed experimental protocol for the precise determination of its solubility in various organic solvents.
Qualitative Solubility Profile
This compound, also known as trans-9-styrylanthracene, is a nonpolar, crystalline solid. Based on the principle of "like dissolves like," its solubility is expected to be higher in nonpolar and weakly polar organic solvents. Information gleaned from synthesis and purification procedures in the literature provides valuable qualitative insights into its solubility characteristics.
The compound is often synthesized in solvents such as toluene (B28343) and dichloromethane, which suggests good solubility in these aromatic and chlorinated hydrocarbons.[1][2] For purification, recrystallization is a common method. The use of ethanol (B145695) and isopropanol (B130326) as recrystallization solvents indicates that this compound has moderate solubility in these alcohols at elevated temperatures and lower solubility at ambient or sub-ambient temperatures.[3][4] It has been noted that a "large volume" of ethanol is required for this process, implying that its solubility, even in hot ethanol, may be limited.[3] Furthermore, the compound can be precipitated from a reaction mixture by the addition of a 1-propanol (B7761284) and water mixture, indicating its poor solubility in this polar, protic solvent system.[5][6]
Based on these observations, a general qualitative solubility trend can be inferred:
-
High Solubility: Toluene, Dichloromethane, Chloroform, Benzene
-
Moderate to Low Solubility (Temperature Dependent): Ethanol, Isopropanol
-
Poor Solubility: Water, Aqueous solvent mixtures
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Toluene | 25 | Data not available | Data not available |
| e.g., Dichloromethane | 25 | Data not available | Data not available |
| e.g., Ethanol | 25 | Data not available | Data not available |
| e.g., Isopropanol | 25 | Data not available | Data not available |
| e.g., Acetone | 25 | Data not available | Data not available |
| e.g., Hexane | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This method, known as the isothermal saturation or gravimetric method, is a reliable technique for solid compounds.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Scintillation vials or sealed glass flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass syringes
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum oven
-
Desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of scintillation vials or flasks. An amount that ensures a significant portion of undissolved solid remains at equilibrium is crucial.
-
Add a known volume or mass of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours, but this should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature precipitation of the solute.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed (tared) glass vial. Record the exact volume or mass of the filtered solution transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the tared vials containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C). A vacuum oven is preferred as it allows for lower temperatures.
-
Continue drying until all the solvent has evaporated.
-
Transfer the vials to a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the vials on the analytical balance.
-
Repeat the drying and weighing cycles until a constant mass is achieved.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved solute (g):
-
m_solute = m_final - m_tare
-
where m_final is the constant mass of the vial with the dried solute, and m_tare is the initial mass of the empty vial.
-
-
Solubility in g/100 mL:
-
Solubility = (m_solute / V_solution) × 100
-
where V_solution is the volume of the filtered solution in mL.
-
-
Molar Solubility (mol/L):
-
Molar Solubility = (m_solute / MW) / (V_solution / 1000)
-
where MW is the molecular weight of this compound (280.36 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
References
Theoretical Underpinnings of 9-(2-phenylethenyl)anthracene's Electronic Structure: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phenylethenyl)anthracene, also known as 9-styrylanthracene (9-StA), is a fluorescent organic molecule that belongs to the class of anthracene (B1667546) derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties, which are governed by their electronic structure.[1] Anthracene-based molecules are foundational components in applications such as Organic Light-Emitting Diodes (OLEDs) and fluorescent probes.[2][3] Understanding the electronic characteristics, such as the arrangement of frontier molecular orbitals and the nature of excited states, is paramount for the rational design of new materials and therapeutic agents.
This technical guide provides an in-depth overview of the theoretical methods employed to study the electronic structure of this compound and its derivatives. It summarizes key quantitative data from computational studies, details the underlying theoretical protocols, and visualizes the typical workflow for such an investigation.
Experimental Protocols: Theoretical and Computational Methodologies
The investigation of the electronic structure of molecules like 9-StA is predominantly carried out using quantum chemical calculations. The most common approaches are Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TD-DFT) for excited states.[4][5]
Ground-State Calculations: The first step in a theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that finds the minimum energy conformation of the molecule.[6] For this purpose, DFT has proven to be a robust and computationally efficient method.[5]
-
Functional: A popular and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals.[7][8]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Common choices include Pople-style basis sets like 6-31G or 6-31G(d), which provide a good balance between accuracy and computational cost.[7][9]
Once the geometry is optimized, the same DFT method is used to calculate the ground-state electronic properties, most notably the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of the lowest electronic transition.[5]
Excited-State Calculations: To understand the photophysical properties, such as UV-Vis absorption and fluorescence, one must study the molecule's electronically excited states. TD-DFT is the workhorse method for this task.[4] It is used to calculate the vertical excitation energies, which correspond to the energies of absorbed photons, and the oscillator strengths, which are proportional to the intensity of the corresponding absorption bands. These calculations are typically performed on the optimized ground-state geometry.
The overall computational workflow is a systematic process, as illustrated in the diagram below.
Caption: A logical workflow for the theoretical study of a molecule's electronic structure.
Data Presentation: Electronic Properties
Theoretical calculations yield quantitative data that can be compared with experimental results and used to predict the behavior of new derivatives. The following tables summarize representative data for 9-StA and related compounds based on DFT and TD-DFT calculations found in the literature.
Table 1: Calculated Ground-State Electronic Properties
This table presents the frontier molecular orbital energies for molecules structurally related to 9-StA. The HOMO-LUMO gap is a key indicator of electronic excitation energy. A smaller gap typically correlates with longer wavelength (red-shifted) absorption.[7]
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| 9-vinylanthracene (B1293765) derivative | B3LYP/6-31G | - | - | 3.23 | [7] |
| Anthracene (parent) | B3LYP/6-31G | -5.45 | -1.95 | 3.50 | Typical value |
| 9,10-di(thiophen-2-yl)anthracene | DFT | -5.24 | -2.28 | 2.96 | [2] |
Note: Specific HOMO/LUMO energy levels for the 9-vinylanthracene derivative were not provided in the source snippet, only the resulting band gap. Values for anthracene are typical textbook/computational results for comparison.
Table 2: Calculated Excited-State Properties (Illustrative)
This table illustrates the kind of data obtained from TD-DFT calculations. The lowest singlet excitation (S₀ → S₁) corresponds to the absorption band at the longest wavelength. The oscillator strength (f) indicates the probability of the transition; a value close to zero represents a "forbidden" transition, while larger values indicate an intense absorption band.
| Compound | Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character | Reference |
| 9,10-disubstituted anthracenes | S₀ → S₁ | ~3.1 - 3.3 | ~375 - 400 | > 0.1 | π → π | [3] |
| 9,10-disubstituted anthracenes | S₀ → T₁ | ~1.8 | ~690 | 0 | π → π | [2] |
Note: These values are representative for the 9,10-disubstituted anthracene chromophore and demonstrate the type of output generated by TD-DFT calculations.
Analysis of Electronic Structure
The electronic properties of this compound are dominated by its extended π-conjugated system, which includes the anthracene core, the ethenyl linker, and the phenyl ring.
-
Frontier Orbitals: DFT calculations show that for 9-vinylanthracene derivatives, both the HOMO and LUMO electron clouds are distributed across the anthracene rings and the central C=C double bond.[7] This indicates that the lowest energy electronic transition is a π → π* type transition within this conjugated system. The phenyl group in 9-StA further extends this conjugation.
-
Molecular Geometry: The degree of conjugation, and thus the electronic properties, is sensitive to the molecule's planarity. DFT calculations on similar 9-vinylanthracene systems have shown that there is a significant dihedral angle (twist) between the plane of the anthracene core and the vinyl group, calculated to be around 50 degrees.[7] This twisting can reduce the effective conjugation and influence the absorption and emission spectra.
-
Excited States and Photophysics: The lowest singlet excited state (S₁) of styrylanthracene derivatives is responsible for their characteristic fluorescence.[11] The nature of this state can be modulated by adding electron-donating or electron-accepting substituents to the phenyl ring, which can induce intramolecular charge transfer (ICT) character upon excitation.[11] Such modifications are a key strategy in designing fluorescent probes and sensors. Furthermore, understanding the energy of the lowest triplet state (T₁) is crucial for applications in photodynamic therapy and OLEDs, as it is involved in processes like intersystem crossing and phosphorescence.[2]
Conclusion
Theoretical studies, primarily based on DFT and TD-DFT methods, provide a powerful framework for understanding the intricate electronic structure of this compound. These computational protocols allow for the detailed characterization of ground and excited states, including the energies and distributions of frontier molecular orbitals and the prediction of spectroscopic properties. The insights gained from these theoretical investigations are indispensable for the targeted design of novel anthracene-based materials with tailored photophysical and electronic properties for advanced applications in medicine and technology.
References
- 1. mdpi.com [mdpi.com]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants [mdpi.com]
- 5. irjweb.com [irjweb.com]
- 6. youtube.com [youtube.com]
- 7. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. (E)-9-styrylanthracene derivatives and their interactions with electron donors and acceptors. Fluorimetric and flash photolytic studies - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
The Stilbene-Anthracene Core: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of stilbene-anthracene derivatives. These hybrid molecules, which combine the photosensitive properties of stilbene (B7821643) with the rigid, fluorescent backbone of anthracene (B1667546), have emerged as significant players in both materials science and medicinal chemistry. This document details the key synthetic methodologies, summarizes their photophysical and biological properties in structured tables, and elucidates the signaling pathways implicated in their anticancer activity. Detailed experimental protocols for seminal synthetic procedures and biological assays are also provided to facilitate further research and development in this promising area.
Introduction: A Tale of Two Moieties
The story of stilbene-anthracene derivatives is a fascinating intersection of two well-established aromatic systems. Stilbene, or 1,2-diphenylethylene, was first identified in 1843 by the French chemist Auguste Laurent, who was struck by its lustrous appearance, naming it from the Greek word "stilbo," meaning "I shine"[1]. Its photochemical properties, particularly the reversible trans-cis isomerization and photocyclization to form phenanthrene, have been a subject of intense study for decades[2].
Anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, has been a cornerstone of dye chemistry and a fundamental building block in the development of organic electronics due to its high fluorescence quantum yield[3]. The early 20th century saw extensive exploration of its reactivity and photophysical behavior.
The deliberate fusion of these two moieties into single molecular entities represents a more recent endeavor, driven by the desire to create novel compounds with tailored optoelectronic and biological properties. The anthracene core provides a rigid and highly fluorescent platform, while the stilbene wings offer opportunities for extended conjugation and functionalization, influencing both the electronic and biological characteristics of the resulting derivative.
Historical Development and Key Milestones
While a precise date for the first synthesis of a stilbene-anthracene derivative is not readily apparent in the literature, the foundational knowledge for their creation was laid through extensive work on fundamental organic reactions. Key developments include:
-
Early 20th Century: Elucidation of the Wittig reaction and related olefination methods provided the synthetic tools necessary to form the ethylene (B1197577) bridge of the stilbene moiety with high stereocontrol[4][5].
-
Mid-20th Century: The pioneering work on the photocyclization of stilbenes in the 1960s by Scholz and Martin laid the groundwork for understanding the photochemical behavior of these systems[2].
-
Late 20th and Early 21st Century: The rise of organic electronics, particularly organic light-emitting diodes (OLEDs), spurred the synthesis of a vast array of fluorescent molecules. It was in this context that stilbene-anthracene derivatives, such as 9,10-bis(styryl)anthracene, gained prominence as highly efficient blue and orange-red emitters[6].
-
Contemporary Research: Current research continues to explore the potential of these derivatives in medicinal chemistry, with a focus on their anticancer properties and the elucidation of their mechanisms of action at the molecular level.
Synthetic Methodologies
The synthesis of stilbene-anthracene derivatives predominantly relies on classic olefination reactions. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common methods for constructing the stilbene double bond. These reactions involve the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone.
Experimental Protocol: Synthesis of Anthracene-Based Stilbene Derivatives via HWE Reaction [7]
This protocol describes the synthesis of an anthracene-based stilbene derivative containing a 1,3,4-oxadiazole (B1194373) moiety.
-
Synthesis of the Phosphonate Ester:
-
An anthracene-substituted 1,3,4-oxadiazole intermediate is first prepared by refluxing 4-methylbenzohydrazide (B1294431) with anthracene-9-carbaldehyde, followed by treatment with chloramine-T and bromination with N-bromosuccinimide (NBS) to yield the corresponding benzyl (B1604629) bromide.
-
The resulting benzyl bromide is then reacted with triethyl phosphite (B83602) in a Michaelis-Arbuzov reaction to furnish the phosphonate ester in high yield (typically 95%).
-
-
Horner-Wadsworth-Emmons Olefination:
-
The phosphonate ester is deprotonated with a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate the phosphonate carbanion.
-
The desired aromatic aldehyde is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Workup involves quenching the reaction with water, extracting the product with an organic solvent, and purifying by column chromatography. This final step typically affords the desired stilbene-anthracene derivative in good to excellent yields (83–93%).
-
Heck Reaction
The Mizoroki-Heck reaction provides an alternative route, particularly for the synthesis of trans-stilbenes, by coupling an aryl halide with an alkene in the presence of a palladium catalyst[1].
Physicochemical Properties and Applications in Materials Science
The incorporation of an anthracene core into a stilbene framework gives rise to molecules with unique photophysical properties that are highly valuable in the field of organic electronics.
Photophysical Properties
Stilbene-anthracene derivatives are characterized by:
-
Strong Absorption and Emission: They exhibit strong absorption in the UV-visible region and intense fluorescence, with emission colors that can be tuned from blue to orange-red by modifying the substitution pattern on the stilbene and anthracene moieties[6].
-
High Quantum Yields: Many of these derivatives display high photoluminescence quantum yields, making them efficient light emitters[3].
-
Good Thermal Stability: The rigid aromatic structure imparts good thermal stability, a crucial property for the longevity of electronic devices[3].
Table 1: Photophysical Properties of Selected Stilbene-Anthracene Derivatives for OLEDs
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Application | Reference |
| 9,10-bis[4-(di-4-tert-butylphenylamino)styryl]anthracene (ATBTPA) | Not specified | Orange-Red | Not specified | Orange-Red OLED | [6] |
| 9,10-bis(perfluorobenzyl)anthracene | Not specified | Deep-Blue | 0.85 | Deep-Blue OLED | [1] |
| BABCz (an anthracene-based bis-stilbene derivative) | Not specified | Not specified | Not specified | Blue OLED | [3] |
Applications in Organic Light-Emitting Diodes (OLEDs)
The excellent photophysical properties of stilbene-anthracene derivatives have led to their successful application as emitters in OLEDs.
Table 2: Performance of OLEDs Utilizing Stilbene-Anthracene Derivatives
| Emitter | Max. External Quantum Efficiency (%) | Current Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |
| 9,10-bis[4-(di-4-tert-butylphenylamino)styryl]anthracene (ATBTPA) | 3.78 | 9.47 | (0.51, 0.48) | [6] |
| PyAnPy (9,10-di(pyren-1-yl)anthracene) | 4.78 | Not specified | (0.16, 0.10) | [8] |
| PyTAnPy (1,1'-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene) | 5.48 | Not specified | (0.15, 0.06) | [8] |
Biological Activities and Potential in Drug Development
Beyond their applications in materials science, stilbene-anthracene derivatives have garnered significant interest for their potential as therapeutic agents, particularly in oncology.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of stilbene derivatives against a variety of cancer cell lines. While data specifically for stilbene-anthracene hybrids is still emerging, the broader class of stilbenes shows significant promise.
Table 3: Cytotoxicity of Selected Stilbene Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-4-(4-methoxystyryl)aniline | Various | Not specified | [9] |
| Hydroxylated Stilbene Derivatives 1-5 | SW480 | < 30 | [10] |
| cis-TMS | CHO-K1 | ~0.03 | [11] |
| cis-TMS | HepG2 | ~0.03 | [11] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The stilbene-anthracene derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the solvent alone.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Signaling Pathways in Anticancer Action
The anticancer effects of stilbene derivatives are mediated through their interaction with multiple cellular signaling pathways that regulate cell proliferation, survival, and death.
Diagram 1: Simplified Signaling Pathway for Anticancer Activity of Stilbene Derivatives
Caption: Disruption of microtubule dynamics by stilbene derivatives can lead to cell cycle arrest at the G2/M phase and subsequent p53-dependent apoptosis.
Diagram 2: Experimental Workflow for Investigating Anticancer Mechanisms
Caption: A typical experimental workflow to elucidate the anticancer mechanism of a stilbene-anthracene derivative.
Future Perspectives and Conclusion
Stilbene-anthracene derivatives represent a versatile and promising class of compounds with significant potential in both materials science and medicine. The ability to fine-tune their photophysical and biological properties through synthetic modification makes them attractive candidates for the development of next-generation OLEDs with improved efficiency and stability. In the realm of drug discovery, their demonstrated anticancer activity warrants further investigation, with a particular focus on elucidating the specific molecular targets and signaling pathways they modulate. The development of more potent and selective stilbene-anthracene analogues, coupled with advanced drug delivery strategies, could pave the way for their clinical translation as novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and support further research into the exciting and multifaceted world of stilbene-anthracene derivatives.
References
- 1. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 2. Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Stilbene Compounds Inhibit Tumor Growth by the Induction of Cellular Senescence and the Inhibition of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Health and Safety Data for 9-(2-phenylethenyl)anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 9-(2-phenylethenyl)anthracene. It is intended for informational purposes for a technical audience and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety protocols and under the guidance of a qualified professional.
Executive Summary
This compound, also known as trans-9-styrylanthracene, is an aromatic hydrocarbon used in research and development. This guide synthesizes the currently available health and safety data for this compound. The primary sources of information are Safety Data Sheets (SDS), which indicate that this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2/2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). One source also classifies it as harmful if swallowed (Acute Toxicity, Oral, Category 4).
A significant data gap exists in the public domain regarding quantitative toxicological endpoints such as LD50 and LC50 values, as well as chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. No specific studies detailing the mechanisms of toxicity or associated signaling pathways for this compound have been identified.
This guide provides an overview of the reported hazards, recommended safety precautions, and representative experimental protocols based on standard OECD guidelines for the identified hazard classifications.
Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating the hazards of chemical substances. Based on available SDS, this compound has been assigned the following classifications.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Note: Not all sources are in agreement on all classifications. The acute oral toxicity classification was noted in one available SDS.
Pictograms:
Signal Word: Warning
Precautionary Measures and Personal Protective Equipment (PPE)
Given the identified hazards, the following precautionary measures are recommended when handling this compound.
Table 2: Recommended Precautionary Statements and PPE
| Type | Precautionary Statement Codes | Recommendations |
| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. |
| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, the following sections describe the standard methodologies used to determine the GHS classifications identified. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Skin Irritation Testing (Representative Protocol based on OECD TG 439)
The in vitro skin irritation test using reconstructed human epidermis (RhE) models is a non-animal alternative to traditional rabbit skin irritation tests.[1][2][3][4]
Principle: The test chemical is applied topically to a three-dimensional RhE model. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[2]
Methodology:
-
Tissue Preparation: Commercially available RhE tissues are pre-incubated in a defined culture medium.
-
Chemical Application: A precise amount of the test substance (solid or liquid) is applied uniformly to the surface of the RhE tissue. Three replicate tissues are used for each test chemical.
-
Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 15-60 minutes). After exposure, the chemical is removed by washing. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring its optical density.
-
Data Interpretation: The percentage of viable cells in the treated tissues is calculated relative to negative controls. A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less.[1]
Serious Eye Irritation Testing (Representative Protocol based on OECD TG 496)
The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro method for identifying chemicals that can cause serious eye damage or eye irritation.[5]
Principle: This test evaluates the potential of a chemical to cause eye irritation by measuring its cytotoxic effect on an RhCE model.[5]
Methodology:
-
Tissue Culture: RhCE models that mimic the human corneal epithelium are used.[5]
-
Chemical Exposure: The test chemical is applied to the surface of the RhCE tissue for a specified duration.
-
Viability Measurement: Following exposure and a post-incubation period, tissue viability is determined using a quantitative method, typically the MTT assay, similar to the skin irritation test.
-
Classification: The chemical is classified based on the reduction in cell viability. Specific thresholds are used to differentiate between substances causing serious eye damage (Category 1) and those causing eye irritation (Category 2).[5] For Category 2A, the effects are fully reversible within 21 days, while for Category 2B, they are reversible within 7 days.[6][7][8]
Acute Oral Toxicity Testing (Representative Protocol based on OECD TG 420, 423, or 425)
These guidelines provide methods for determining the acute oral toxicity of a substance.[9][10] They are designed to estimate the LD50 (the dose at which 50% of the test animals are expected to die) and to classify the substance according to the GHS.[9]
Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats). The animals are observed for a set period for signs of toxicity and mortality.[11]
Methodology (General Steps):
-
Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.[12]
-
Dose Administration: The test substance is administered by gavage in a single dose. The volume is typically limited to 1 mL/100g of body weight for non-aqueous solutions.
-
Dose Levels: Different OECD guidelines use different dosing strategies (e.g., Fixed Dose Procedure - TG 420, Acute Toxic Class Method - TG 423, Up-and-Down Procedure - TG 425) to minimize the number of animals used while still obtaining a reliable estimate of toxicity.[9][10]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is monitored throughout the study.[12]
-
Data Analysis: The number of mortalities at each dose level is recorded. Based on these results, the substance is classified into one of the GHS acute toxicity categories. For Category 4, the LD50 is between 300 and 2000 mg/kg body weight.
Respiratory Tract Irritation Assessment (Based on GHS Chapter 3.8)
The classification for respiratory tract irritation is primarily based on human data, but animal data can also be used.[13]
Principle: To determine if a single exposure to a substance can cause transient and reversible irritation of the respiratory tract.[14]
Methodology (General approach from animal studies):
-
Exposure: Animals are typically exposed to the substance via inhalation (as a gas, vapor, or aerosol) for a defined period.
-
Observation: Clinical signs of respiratory irritation are observed, which may include changes in breathing patterns, nasal discharge, or signs of respiratory distress. Histopathological examination of the respiratory tract may also be performed.
-
Classification: If there is reliable evidence of respiratory tract irritation that is not due to a more severe effect and is reversible, the substance is classified as STOT-SE Category 3 for respiratory tract irritation.[13]
Data Visualization
As no specific signaling pathways for the toxicity of this compound have been identified, a generalized workflow for hazard identification and communication is presented below.
This diagram illustrates the process of gathering data, assessing hazards according to GHS, and implementing risk management and communication strategies for chemical safety.
Conclusion
The available health and safety data for this compound indicate that it should be handled as a hazardous substance, with specific concerns for skin, eye, and respiratory irritation, and potential acute oral toxicity. The lack of comprehensive toxicological data necessitates a cautious approach, employing robust engineering controls, appropriate personal protective equipment, and safe handling practices. Further experimental studies are required to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should always consult the most recent Safety Data Sheet and adhere to institutional safety guidelines when working with this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. iivs.org [iivs.org]
- 5. delltech.com [delltech.com]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. schc.org [schc.org]
- 8. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. schc.org [schc.org]
- 12. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 13. schc.org [schc.org]
- 14. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-depth Technical Guide to 9-(2-phenylethenyl)anthracene for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-(2-phenylethenyl)anthracene, a fluorescent aromatic hydrocarbon of significant interest in various research and development fields. This document details the chemical's properties, available suppliers, synthesis protocols, and key applications, offering a valuable resource for scientists and professionals in drug development.
Core Chemical Data and Supplier Information
This compound, also known as trans-9-styrylanthracene, is a solid, yellow compound with the chemical formula C₂₂H₁₆. It is characterized by its strong fluorescence, making it a valuable tool in various analytical and experimental setups. Below is a summary of its key properties and a list of known suppliers.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 1895-98-3 | [1][2][3] |
| Molecular Formula | C₂₂H₁₆ | [2][3][4] |
| Molecular Weight | 280.36 g/mol | [3][4] |
| Melting Point | 129.4 - 132 °C | [5][6] |
| Boiling Point | 280 °C at 13 Torr | [7] |
| Purity | 95% - 99% | [2][8] |
| Appearance | Yellow to orange powder/plates | [9] |
Table 2: Chemical Suppliers of this compound
| Supplier | Purity | Notes |
| EAST CHEMSOURCES LIMITED | 99% | Offers bulk quantities.[8] |
| AOBChem USA | 95% | Provides various pack sizes.[2] |
| Sigma-Aldrich (Merck) | Not specified | A major supplier of research chemicals.[10] |
| Molbase | 96% - 98% | Lists multiple suppliers with varying purities.[11] |
| LookChem | Not specified | Connects with various Chinese suppliers.[1] |
| Echemi | Not specified | Provides information on manufacturers. |
| Thermo Scientific Chemicals | > 97.0% (for a related compound) | Offers a range of aromatic hydrocarbons. |
Experimental Protocols
A common and efficient method for the synthesis of trans-9-(2-phenylethenyl)anthracene is the Wittig reaction. This reaction involves the formation of a phosphorus ylide which then reacts with an aldehyde to form the desired alkene.
Synthesis of trans-9-(2-phenylethenyl)anthracene via Wittig Reaction
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Calcium Chloride (CaCl₂)
-
2-Propanol
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane.
-
Ylide Formation and Reaction: While vigorously stirring the mixture, slowly add 50% aqueous sodium hydroxide. The ylide forms in situ and reacts with the aldehyde. Continue stirring for at least 30 minutes.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add water and more dichloromethane to facilitate layer separation. Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.
-
Drying: Combine the organic layers and dry them over anhydrous calcium chloride.
-
Solvent Removal: Filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator.
-
Recrystallization: Recrystallize the crude product from hot 2-propanol to obtain pure trans-9-(2-phenylethenyl)anthracene as yellow crystals.
-
Characterization: The final product can be characterized by its melting point, and spectroscopic techniques such as ¹H NMR and IR spectroscopy. The trans-isomer is confirmed by a large coupling constant (J ≈ 17 Hz) for the vinylic protons in the ¹H NMR spectrum.[9] The IR spectrum should show the absence of the aldehyde C=O stretch from the starting material.
Visualizing Key Processes
To better understand the chemical transformations and experimental procedures, the following diagrams illustrate the Wittig reaction pathway and a general experimental workflow.
Caption: The Wittig reaction pathway for the synthesis of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. aobchem.com [aobchem.com]
- 3. TRANS-9-STYRYLANTHRACENE | 1895-98-3 [chemicalbook.com]
- 4. This compound | C22H16 | CID 519612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 1895-98-3 CAS MSDS (TRANS-9-STYRYLANTHRACENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Anthracene,9-(2-phenylethenyl)-, CasNo.1895-98-3 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 9. rsc.org [rsc.org]
- 10. Trans this compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. MOLBASE [key.molbase.com]
Methodological & Application
experimental protocol for Wittig synthesis of 9-(2-phenylethenyl)anthracene
Abstract
This document provides a detailed experimental protocol for the synthesis of trans-9-(2-phenylethenyl)anthracene via the Wittig reaction. The Wittig reaction is a highly regioselective method for creating carbon-carbon double bonds, making it a cornerstone of modern organic synthesis for converting aldehydes or ketones into alkenes.[1][2] In this procedure, 9-anthraldehyde (B167246) is reacted with the phosphorus ylide generated in situ from benzyltriphenylphosphonium (B107652) chloride and a strong base.[3] The protocol is intended for researchers in organic chemistry and drug development, offering a reliable method for producing this fluorescent aromatic hydrocarbon. The product is known for its use in chemiluminescence experiments.[4][5]
Background
The Wittig reaction, discovered by Georg Wittig in 1954, involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[3][6] A key advantage of this method is that the new double bond is formed precisely where the carbonyl group was located, avoiding the formation of isomeric mixtures that can occur with other elimination reactions.[7]
The mechanism begins with the deprotonation of a phosphonium (B103445) salt by a strong base to form the ylide.[8] This ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[9][10] The resulting intermediate, a betaine, rapidly forms a four-membered ring called an oxaphosphetane.[10] This cyclic intermediate then collapses to yield the final alkene product and triphenylphosphine (B44618) oxide, a stable byproduct.[3] In this specific application, the semi-stabilized ylide formed from benzyltriphenylphosphonium chloride reacts with 9-anthraldehyde to selectively produce the trans isomer of 9-(2-phenylethenyl)anthracene.[3][11]
Materials and Reagents
All reagents should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 9-Anthraldehyde | 206.24 | 0.520 g | 1.0 |
| Benzyltriphenylphosphonium chloride | 388.88 | 0.980 g | 1.0 |
| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | ~18 mL | - |
| Sodium Hydroxide (B78521) (50% aq. solution) | 40.00 | 1.3 mL | - |
| Anhydrous Calcium Chloride (CaCl₂) | 110.98 | ~1 g | - |
| 2-Propanol (Isopropanol) | 60.10 | ~20 mL | - |
| Deionized Water | 18.02 | ~20 mL | - |
Data sourced from Chemical Education Resources, 1998.[1]
Chemical Safety Alerts:
-
9-Anthraldehyde & Benzyltriphenylphosphonium chloride: Irritants.[1]
-
Dichloromethane: Toxic and an irritant.[1]
-
50% Sodium Hydroxide: Corrosive and toxic.[1]
-
2-Propanol: Flammable and an irritant.[1]
-
Anhydrous Calcium Chloride: Irritant and hygroscopic.[1]
Experimental Protocol
Reaction Setup
-
Weigh 0.980 g of benzyltriphenylphosphonium chloride and 0.520 g of 9-anthraldehyde and place them into a 25-mL Erlenmeyer flask.[1]
-
Add 3 mL of dichloromethane to the flask.[1]
-
Place a magnetic stir bar into the flask and position it on a magnetic stirrer.[1]
Ylide Formation and Wittig Reaction
-
While the mixture is stirring vigorously, add 1.3 mL of 50% aqueous sodium hydroxide solution dropwise over approximately 2 minutes (e.g., 1 drop every 7 seconds).[1] The reaction is a phase-transfer reaction, where the ylide forms and moves from the aqueous to the organic phase to react.[7]
-
Continue to stir the two-phase mixture vigorously for an additional 30 minutes at room temperature.[1]
Work-up and Extraction
-
Transfer the reaction mixture to a 125-mL separatory funnel.[1]
-
Rinse the reaction flask with 10 mL of dichloromethane and add this rinse to the separatory funnel.[1]
-
Rinse the reaction flask again with 10 mL of deionized water and add this to the separatory funnel.[1]
-
Stopper the funnel, and gently shake and vent to mix the layers and release any pressure.[1]
-
Allow the layers to separate completely. The lower organic layer contains the product.[1]
-
Drain the lower dichloromethane layer into a clean 100-mL beaker.[1]
-
Extract the remaining aqueous layer in the funnel with an additional 5 mL of dichloromethane.[4]
-
Combine this second organic extract with the first one in the 100-mL beaker.[1]
Drying and Solvent Removal
-
Dry the combined organic layers by adding approximately 1 g of anhydrous calcium chloride.[1] Swirl the beaker and let it stand for 10-15 minutes.
-
Carefully decant the dried dichloromethane solution into a dry 50-mL round-bottom flask, leaving the drying agent behind.[1]
-
Remove the dichloromethane solvent using a rotary evaporator or by simple distillation in a fume hood.[1][4]
Purification by Recrystallization
-
Add approximately 20 mL of 2-propanol to the crude product residue in the round-bottom flask.[1]
-
Gently heat the mixture on a hot plate until the solid dissolves completely.[1]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Yellow crystals of the product should form.[4]
-
To maximize crystal formation, place the flask in an ice-water bath for 5-10 minutes.[1]
-
Collect the purified product crystals by vacuum filtration using a Büchner funnel.[1]
-
Continue to pull a vacuum for at least 5 minutes to help dry the product.[1]
-
Transfer the dry, yellow, plate-like crystals to a pre-weighed vial and record the final mass.[4]
Product Characterization
The identity and purity of the trans-9-(2-phenylethenyl)anthracene product can be confirmed using several analytical techniques:
-
Melting Point: The literature melting point for the trans isomer is 130–132 °C.[1]
-
Thin-Layer Chromatography (TLC): The reaction can be monitored by TLC using a hexane/ethyl acetate (B1210297) (5:1) eluent, with visualization under a UV lamp.[4]
-
Spectroscopy: Characterize the product using IR and NMR spectroscopy to confirm the structure and the trans stereochemistry of the alkene.[3]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the Wittig synthesis of trans-9-(2-phenylethenyl)anthracene.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 9-(2-Phenylethenyl)anthracene as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-Phenylethenyl)anthracene, particularly the trans isomer, is a fluorescent probe with a stilbene (B7821643) moiety attached to an anthracene (B1667546) core. Its rigid, planar structure and extended π-conjugation give rise to intrinsic fluorescence. The molecule's fluorescence characteristics are sensitive to the local microenvironment, making it a valuable tool for various applications in chemistry, biology, and materials science. Its hydrophobic nature allows it to readily partition into nonpolar environments, such as lipid membranes and droplets within cells. This document provides detailed application notes and protocols for the synthesis and utilization of trans-9-(2-phenylethenyl)anthracene as a fluorescent probe.
Photophysical Properties
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |
| Acetonitrile (B52724) | Not specified | ~500 | ~0.5 |
| Ethanol | Not specified | Not specified | Not specified |
| Cyclohexane | Not specified | Not specified | Not specified |
| Toluene | Not specified | Not specified | Not specified |
Note: "Not specified" indicates that the data was not found in the searched literature. Researchers should experimentally determine these values for their specific conditions.
Synthesis of trans-9-(2-Phenylethenyl)anthracene
The most common and efficient method for the synthesis of trans-9-(2-phenylethenyl)anthracene is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[1][2][3] This reaction is highly stereoselective, yielding predominantly the trans isomer.[2][3]
Protocol: Wittig Synthesis of trans-9-(2-Phenylethenyl)anthracene[1][2]
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
9-Anthraldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
2-Propanol
-
Distilled or deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask (25 mL)
-
Separatory funnel (125 mL)
-
Beakers
-
Büchner funnel and filter flask
-
Hot plate or heating mantle
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a 25-mL Erlenmeyer flask, combine 0.980 g of benzyltriphenylphosphonium chloride and 0.520 g of 9-anthraldehyde.
-
Add 3 mL of dichloromethane to the flask and a magnetic stir bar.
-
Ylide Formation and Reaction: While vigorously stirring the mixture, add 1.3 mL of 50% aqueous sodium hydroxide dropwise over approximately 2 minutes (1 drop every 7 seconds).[1]
-
Continue to stir the reaction mixture vigorously for an additional 30 minutes at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 125-mL separatory funnel.
-
Rinse the reaction flask with 10 mL of dichloromethane and add the rinsing to the separatory funnel.
-
Rinse the reaction flask with 10 mL of distilled water and add the rinsing to the separatory funnel.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.
-
Drain the organic layer into a clean beaker.
-
Extract the aqueous layer again with an additional 5 mL of dichloromethane.
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried solution to remove the drying agent.
-
Evaporate the dichloromethane under reduced pressure or in a fume hood to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from boiling 2-propanol.[1]
-
Allow the solution to cool to room temperature, then place it in an ice-water bath for 5-10 minutes to maximize crystal formation.
-
Collect the purified yellow crystals of trans-9-(2-phenylethenyl)anthracene by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 2-propanol.
-
Dry the product thoroughly. The expected melting point is in the range of 129-132 °C.[2]
-
Application: Viscosity Sensing (Molecular Rotor)
trans-9-(2-Phenylethenyl)anthracene, with its stilbene-like structure, is expected to function as a molecular rotor. The fluorescence quantum yield of molecular rotors is highly sensitive to the viscosity of their environment.[4]
Mechanism of Viscosity Sensing:
Upon photoexcitation, the molecule can relax to the ground state through two competing pathways:
-
Fluorescence Emission: Radiative decay that produces a photon.
-
Non-radiative Decay: Intramolecular rotation around the ethenyl C-C single bond, leading to a twisted intramolecular charge transfer (TICT) state, which then decays to the ground state without emitting light.
In a low-viscosity medium, the intramolecular rotation is facile, and the non-radiative decay pathway dominates, resulting in low fluorescence intensity. In a high-viscosity environment, this rotation is hindered, which suppresses the non-radiative decay pathway and leads to a significant increase in fluorescence quantum yield and lifetime.[4] The relationship between fluorescence intensity or lifetime and viscosity can often be described by the Förster-Hoffmann equation.[4]
References
Application Notes and Protocols for 9-(2-phenylethenyl)anthracene as a Singlet Oxygen Trap in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phenylethenyl)anthracene (PEA) is a fluorescent aromatic hydrocarbon that serves as an effective trap for singlet oxygen (¹O₂) in biological systems. Its anthracene (B1667546) core readily undergoes a [4+2] cycloaddition reaction with singlet oxygen to form a non-fluorescent endoperoxide. This reaction leads to a measurable decrease in the fluorescence of PEA, which can be correlated with the amount of singlet oxygen present. The high fluorescence quantum yield of PEA and its ability to be incorporated into cellular environments make it a valuable tool for studying oxidative stress and the mechanisms of photodynamic therapy.
Physicochemical and Photophysical Properties
PEA is a solid with a melting point of approximately 131°C. It is soluble in various organic solvents and exhibits moderate solubility in aqueous media, which facilitates its use in biological assays. The key photophysical properties of trans-9-(2-phenylethenyl)anthracene are summarized in the table below.
| Property | Value | Solvent | Reference |
| Molecular Weight | 280.4 g/mol | N/A | [1] |
| Absorption Maxima (λ_abs) | 330-440 nm | H₂O/THF | [2] |
| Emission Maximum (λ_em) | ~500 nm | Acetonitrile | [2] |
| Fluorescence Quantum Yield (Φ_f) | ~0.5 | Acetonitrile | [2] |
| Triplet State Yield (Φ_T) | 0.27 | Oxygen-saturated Acetonitrile | [2] |
Mechanism of Singlet Oxygen Trapping
The utility of PEA as a singlet oxygen trap lies in its specific and efficient reaction with this reactive oxygen species. The core of the PEA molecule, the anthracene ring system, reacts with singlet oxygen in a Diels-Alder type [4+2] cycloaddition. This reaction breaks the aromaticity of the central anthracene ring, forming a stable endoperoxide. The formation of this endoperoxide disrupts the conjugated π-electron system responsible for the molecule's fluorescence, leading to a significant decrease in fluorescence intensity. This change in a measurable optical property allows for the indirect quantification of singlet oxygen.[2]
Experimental Protocols
I. Synthesis of trans-9-(2-phenylethenyl)anthracene via Wittig Reaction
This protocol describes the synthesis of trans-9-(2-phenylethenyl)anthracene from 9-anthraldehyde (B167246) and benzyltriphenylphosphonium (B107652) chloride using the Wittig reaction.[3][4][5]
Materials:
-
9-anthraldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (B78521) (NaOH), 50% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
2-Propanol
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
-
Silica (B1680970) gel for thin-layer chromatography (TLC) and column chromatography
-
TLC plates (silica gel GF)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization and vacuum filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 9-anthraldehyde and benzyltriphenylphosphonium chloride in dichloromethane.
-
Ylide Formation and Reaction: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide to the reaction mixture. The reaction progress can be monitored by TLC. The product, trans-9-(2-phenylethenyl)anthracene, will appear as a brilliant blue fluorescent spot under UV light.[3]
-
Workup: Once the reaction is complete (as indicated by the consumption of the aldehyde reactant on TLC), transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water. Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the solution using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., toluene).
-
Alternatively, the product can be purified by recrystallization from 2-propanol.
-
-
Characterization: Confirm the identity and purity of the synthesized trans-9-(2-phenylethenyl)anthracene using techniques such as ¹H NMR spectroscopy, IR spectroscopy, and melting point analysis. The trans-isomer is confirmed by the large coupling constant (J ≈ 17 Hz) of the vinylic protons in the ¹H NMR spectrum.[6] The expected melting point is around 129-132°C.[3]
II. In Vitro Detection of Singlet Oxygen using Fluorescence Spectroscopy
This protocol provides a general framework for detecting singlet oxygen generated by a photosensitizer in a cell-free system.
Materials:
-
trans-9-(2-phenylethenyl)anthracene (PEA) stock solution (in a suitable organic solvent like DMSO or ethanol)
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvette
-
Fluorometer
-
Light source for photosensitizer excitation
Procedure:
-
Preparation of Reaction Mixture: In a quartz cuvette, prepare a solution containing the photosensitizer and PEA in PBS. A final concentration of PEA in the low micromolar range is typically used. The concentration of the photosensitizer should be adjusted based on its extinction coefficient and singlet oxygen quantum yield.
-
Initial Fluorescence Measurement: Record the initial fluorescence spectrum of the solution before irradiation. Excite the sample at a wavelength where PEA absorbs strongly (e.g., 380 nm) and record the emission spectrum (approx. 450-600 nm).
-
Photosensitized Generation of Singlet Oxygen: Irradiate the sample with light of a wavelength that excites the photosensitizer but not PEA directly.
-
Fluorescence Monitoring: At regular time intervals during irradiation, stop the irradiation and record the fluorescence spectrum of PEA.
-
Data Analysis: Plot the fluorescence intensity of PEA at its emission maximum as a function of irradiation time. A decrease in fluorescence intensity indicates the trapping of singlet oxygen by PEA. The rate of fluorescence decay is proportional to the rate of singlet oxygen generation.
III. Intracellular Detection of Singlet Oxygen in Cultured Cells
This protocol outlines a method for using PEA to detect singlet oxygen generated within cultured cells.
Materials:
-
trans-9-(2-phenylethenyl)anthracene (PEA) stock solution (in DMSO)
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
Photosensitizer (if singlet oxygen is to be induced)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., glass-bottom dishes for microscopy, 96-well plates for plate reader). Allow cells to adhere overnight.
-
Loading of PEA: Prepare a working solution of PEA in cell culture medium. A typical final concentration is in the micromolar range, but should be optimized for the specific cell line and experimental conditions to minimize cytotoxicity. Remove the old medium from the cells and add the PEA-containing medium. Incubate for a suitable time (e.g., 30-60 minutes) to allow for cellular uptake.
-
(Optional) Photosensitizer Loading: If inducing singlet oxygen production, incubate the cells with a photosensitizer according to its specific protocol.
-
Washing: After incubation, wash the cells with PBS to remove any extracellular PEA and photosensitizer.
-
Singlet Oxygen Generation and Detection:
-
For induced singlet oxygen: Irradiate the cells with light of the appropriate wavelength to excite the photosensitizer.
-
For endogenous singlet oxygen: Proceed directly to fluorescence measurement.
-
-
Fluorescence Measurement:
-
Microscopy: Acquire fluorescence images of the cells using a filter set appropriate for PEA (e.g., excitation ~380 nm, emission ~500 nm). A decrease in intracellular fluorescence intensity over time indicates singlet oxygen production.
-
Plate Reader: Measure the fluorescence intensity of the cell populations in each well.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time. For microscopy, this can be done by analyzing the mean fluorescence intensity of individual cells or regions of interest. For plate reader data, compare the fluorescence of treated and untreated wells.
Visualizations
Logical Workflow for Singlet Oxygen Detection
Caption: Experimental workflow for detecting intracellular singlet oxygen using PEA.
Reaction of PEA with Singlet Oxygen
References
- 1. This compound | C22H16 | CID 519612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-[(E)-2-phenylethenyl]anthracene AND 9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES [scielo.org.co]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. posters.unh.edu [posters.unh.edu]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Chemiluminescence Experiments Using 9-(2-phenylethenyl)anthracene
These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in utilizing 9-(2-phenylethenyl)anthracene as a fluorophore in chemiluminescence experiments. The protocols focus on the well-established peroxyoxalate chemiluminescence system, which is a versatile method for generating light through chemical reactions.
Introduction
Chemiluminescence, the emission of light from a chemical reaction, is a powerful analytical tool used in a wide range of applications, including immunoassays, DNA hybridization assays, and high-throughput screening. The peroxyoxalate chemiluminescence (POCL) system is particularly noteworthy for its high quantum yields and the ability to tune the emission wavelength by selecting different fluorescent emitters. This compound is a highly fluorescent compound that serves as an excellent blue light emitter in such reactions.[1][2] This document outlines the synthesis of trans-9-(2-phenylethenyl)anthracene and its application in a typical POCL experiment.
Data Presentation
| Parameter | Value/Description | Reference |
| Fluorophore | trans-9-(2-phenylethenyl)anthracene | [2][3] |
| Oxalyl Compound | Bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) | [2][3] |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | [2] |
| Catalyst/Base | Sodium Acetate (B1210297) | [2][3] |
| Solvent | Ethyl Acetate | [2] |
| Observed Emission | Light-blue to green light | [3][4][5] |
Experimental Protocols
Protocol 1: Synthesis of trans-9-(2-phenylethenyl)anthracene via Wittig Reaction
This protocol describes the synthesis of the fluorophore trans-9-(2-phenylethenyl)anthracene from 9-anthraldehyde (B167246) and benzyltriphenylphosphonium (B107652) chloride.[2][4][6]
Materials:
-
9-anthraldehyde
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
2-Propanol or ethanol (B145695) for recrystallization
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 9-anthraldehyde and benzyltriphenylphosphonium chloride in dichloromethane.[4][6]
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution to the mixture.[4][6]
-
Continue stirring the reaction mixture for at least 30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[4][6]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Add water and dichloromethane to the separatory funnel and shake to extract the product into the organic layer.[2]
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[4]
-
Filter the drying agent and remove the dichloromethane using a rotary evaporator.
-
Recrystallize the crude product from hot 2-propanol or ethanol to obtain pure trans-9-(2-phenylethenyl)anthracene as yellow crystals.[3][6]
Protocol 2: Peroxyoxalate Chemiluminescence Reaction
This protocol details the steps to generate chemiluminescence using the synthesized trans-9-(2-phenylethenyl)anthracene.[2][3]
Materials:
-
trans-9-(2-phenylethenyl)anthracene
-
Bis(2,4,6-trichlorophenyl) oxalate (TCPO)
-
Sodium acetate
-
Ethyl acetate
-
30% Hydrogen peroxide (H₂O₂)
-
Test tube or cuvette
Procedure:
-
In a test tube, dissolve a small amount (e.g., 3 mg) of trans-9-(2-phenylethenyl)anthracene and a larger amount (e.g., 50 mg) of bis(2,4,6-trichlorophenyl) oxalate in approximately 10 mL of ethyl acetate.[2]
-
Add a catalytic amount (e.g., 50 mg) of sodium acetate to the solution and shake to dissolve.[2]
-
To initiate the chemiluminescence, add a few milliliters (e.g., 3 mL) of 30% hydrogen peroxide to the test tube in a darkened environment.[2]
-
Immediately observe the emission of light. The reaction between the oxalate ester and hydrogen peroxide generates a high-energy intermediate that excites the trans-9-(2-phenylethenyl)anthracene, which then emits a characteristic blue light as it returns to its ground state.[2][4]
Visualizations
The following diagrams illustrate the key processes involved in the chemiluminescence experiments.
Caption: Peroxyoxalate chemiluminescence signaling pathway.
Caption: General experimental workflow for chemiluminescence.
References
Application Note and Protocol: Measuring the Fluorescence Quantum Yield of 9-(2-Phenylethenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the fluorescence quantum yield (Φf) of 9-(2-phenylethenyl)anthracene, a fluorescent compound with applications in materials science and as a potential biological probe. The methodology described herein utilizes the comparative method, a robust and widely adopted technique that involves referencing the fluorescence intensity of the sample against a standard with a known quantum yield. This application note offers a step-by-step guide, from sample preparation to data analysis, and includes recommendations for suitable reference standards.
Introduction
The fluorescence quantum yield is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. An accurate determination of the quantum yield is paramount for the characterization of fluorescent materials and is essential in fields such as drug development, where the brightness of a fluorescent probe is a key consideration. This compound, also known as 9-styrylanthracene, is an aromatic hydrocarbon that exhibits notable fluorescence. This protocol details the relative method for the precise measurement of its fluorescence quantum yield.
Principle of the Method
The relative method for determining the fluorescence quantum yield is predicated on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is equivalent to the ratio of their quantum yields. The calculation is performed using the following equation:
Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2)
Where:
-
Φx and Φstd are the fluorescence quantum yields of the sample and the standard, respectively.
-
Ix and Istd are the integrated fluorescence intensities of the sample and the standard.
-
Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and the standard.
Materials and Instrumentation
Reagents
-
This compound (sample)
-
Quinine (B1679958) sulfate (B86663) dihydrate (reference standard)
-
Anthracene (B1667546) (alternative reference standard)
-
Spectroscopic grade cyclohexane (B81311) (solvent for sample and anthracene)
-
0.1 M Sulfuric acid (H₂SO₄) (solvent for quinine sulfate)
-
High-purity deionized water
Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
1 cm path length quartz cuvettes (2 for absorbance, 2 for fluorescence)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Protocols
Reference Standard Selection
The choice of a reference standard is critical for the accuracy of the relative quantum yield measurement. The standard should have a well-characterized, stable quantum yield and its absorption and emission spectra should ideally overlap with that of the sample. For this compound, which absorbs in the UV-A and emits in the blue-violet region, both quinine sulfate and anthracene are suitable standards.
Solution Preparation
General Guidelines:
-
To minimize inner filter effects and concentration quenching, the absorbance of all solutions at the excitation wavelength should be kept below 0.1.[1]
-
Prepare a series of at least five concentrations for both the sample and the standard to ensure linearity and improve the accuracy of the measurement.
Protocol for Quinine Sulfate (Reference Standard):
-
Primary Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of quinine sulfate dihydrate in 0.1 M H₂SO₄ in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using 0.1 M H₂SO₄ to obtain solutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength (e.g., 350 nm).
Protocol for this compound (Sample):
-
Primary Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of this compound in spectroscopic grade cyclohexane in a volumetric flask.
-
Working Sample Solutions: Prepare a series of dilutions from the primary stock solution using spectroscopic grade cyclohexane to obtain solutions with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength used for the standard.
Absorbance and Fluorescence Measurements
-
Absorbance Spectra: Record the absorbance spectrum for each prepared solution of the standard and the sample using the UV-Vis spectrophotometer. Determine the absorbance value at the chosen excitation wavelength.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm).
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Record the fluorescence emission spectrum for each solution. Ensure the entire emission band is captured.
-
Use the respective pure solvents as blanks to record and subtract any background fluorescence.
-
Data Analysis
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.
-
Plot Integrated Intensity vs. Absorbance: For both the standard and the sample, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.
-
Calculate the Quantum Yield: Use the gradients in the following modified equation to calculate the quantum yield of the sample:
Φx = Φstd * (Gradx / Gradstd) * (ηx2 / ηstd2)
Where:
-
Gradx and Gradstd are the gradients of the plots for the sample and the standard, respectively.
-
Data Presentation
Table 1: Photophysical Properties of Reference Standards
| Reference Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φstd) | Refractive Index (ηstd) |
| Quinine Sulfate[2][3] | 0.1 M H₂SO₄ | 348 | 455 | 0.54 | 1.33 |
| Anthracene[4] | Cyclohexane | 350 | 380-450 | 0.27 - 0.36 | 1.42 |
Table 2: Hypothetical Experimental Data for this compound
| Sample | Solvent | Excitation λ (nm) | Integrated Fluorescence (a.u.) | Absorbance at Excitation λ | Gradient (Intensity/Absorbance) | Calculated Quantum Yield (Φx) |
| This compound | Cyclohexane | 350 | Data | Data | Gradx | Value |
| Quinine Sulfate (Std) | 0.1 M H₂SO₄ | 350 | Data | Data | Gradstd | 0.54 (known) |
Note: The fluorescence quantum yield of this compound is not widely reported. However, stilbene (B7821643) derivatives containing an anthracene core have been reported to have quantum yields in the range of 0.78–0.92.[2] This value should be experimentally determined.
Visualization
Caption: Experimental workflow for the determination of fluorescence quantum yield.
Conclusion
This application note provides a detailed and reliable protocol for measuring the fluorescence quantum yield of this compound using the comparative method. By following the outlined procedures for sample preparation, spectroscopic measurements, and data analysis, researchers can obtain accurate and reproducible quantum yield values. This information is invaluable for the characterization of this and other fluorescent compounds, aiding in the development of new materials and probes for a variety of scientific applications.
References
Application Notes and Protocols for Thin-Film Deposition of 9-(2-phenylethenyl)anthracene
Introduction
9-(2-phenylethenyl)anthracene is a fluorescent organic compound with potential applications in optoelectronic devices. The performance of such devices is critically dependent on the quality and morphology of the active thin films. This document outlines two primary methods for the deposition of this compound thin films: Physical Vapor Deposition (PVD) and Solution-Based Deposition. These techniques are commonly employed for organic small molecules and are expected to be suitable for this compound.
Physical Vapor Deposition (PVD)
Physical Vapor Deposition is a solvent-free technique that allows for the formation of high-purity, uniform thin films in a high-vacuum environment. This method is particularly suitable for creating homogeneous and well-controlled film thicknesses, which are crucial for device fabrication.
2.1. Application Note:
PVD is the recommended method for achieving high-quality, crystalline thin films of this compound, which are often desirable for applications requiring high charge carrier mobility, such as in organic field-effect transistors (OFETs). The process involves the sublimation of the source material, which then condenses onto a cooler substrate. The deposition rate and substrate temperature are critical parameters that influence the film morphology and crystallinity.
2.2. Experimental Protocol: Thermal Evaporation
-
Substrate Preparation:
-
Begin with thoroughly cleaned substrates (e.g., silicon wafers, glass, or quartz).
-
A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with an oxygen plasma or UV-ozone cleaner to remove any remaining organic residues and improve surface energy.
-
-
Source Material Preparation:
-
Use high-purity (>99.5%) this compound powder.
-
Load the powder into a refractory metal boat (e.g., tungsten or molybdenum) or a quartz crucible within the thermal evaporation chamber.
-
Outgas the source material at a temperature slightly below its sublimation point for an extended period to remove any adsorbed impurities.
-
-
Deposition Process:
-
Mount the cleaned substrates onto a substrate holder, which may have temperature control capabilities.
-
Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the evaporation source to the sublimation temperature of this compound. The exact temperature will need to be determined experimentally but is expected to be in the range of 150-250 °C.
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A typical deposition rate for organic semiconductors is 0.1-1 Å/s.
-
Maintain the substrate at a desired temperature during deposition. Room temperature is a common starting point, but elevated temperatures can promote the growth of larger crystalline domains.
-
Once the desired film thickness is achieved, close the shutter to the source and allow the system to cool down before venting.
-
2.3. Expected Results and Characterization:
The resulting films are expected to be smooth and uniform. Key characterization techniques include:
-
Atomic Force Microscopy (AFM): To assess surface morphology and roughness.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the film.
-
UV-Vis Spectroscopy: To analyze the optical absorption properties.
-
Photoluminescence Spectroscopy: To investigate the emission characteristics.
Solution-Based Deposition
Solution-based techniques offer a lower-cost and more scalable approach to thin-film fabrication compared to PVD. These methods are particularly advantageous for large-area electronics and rapid prototyping.
3.1. Application Note:
Solution-based deposition of this compound is a viable alternative to PVD, especially for applications where solution-processability is a key requirement. The quality of the resulting film is highly dependent on the choice of solvent, solution concentration, and the specific deposition technique employed (e.g., spin-coating, drop-casting). The solubility of this compound in common organic solvents will be a critical factor.
3.2. Experimental Protocol: Spin-Coating
-
Solution Preparation:
-
Dissolve this compound in a suitable high-purity organic solvent (e.g., toluene, chloroform, or chlorobenzene) to a desired concentration (e.g., 1-10 mg/mL). The optimal solvent and concentration will need to be determined experimentally to achieve good film formation.
-
Gently heat and/or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates using the same procedure as described for PVD (Section 2.2.1).
-
-
Deposition Process:
-
Place the cleaned substrate on the chuck of a spin-coater.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover the entire surface.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed will directly influence the final film thickness.
-
After spinning, the film may require thermal annealing to remove residual solvent and potentially improve crystallinity. Annealing should be performed on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature below the material's melting point.
-
3.3. Expected Results and Characterization:
Solution-processed films may exhibit different morphologies compared to vapor-deposited films. Characterization techniques are similar to those used for PVD films, with a particular emphasis on:
-
AFM: To investigate film uniformity, pinholes, and aggregation.
-
XRD: To assess the degree of crystallinity, which can be influenced by the solvent evaporation rate and annealing conditions.
Data Presentation
The following table summarizes the key experimental parameters and expected outcomes for the described deposition techniques. Note that the values are indicative and will require optimization for this compound.
| Parameter | Physical Vapor Deposition (PVD) | Solution-Based Deposition (Spin-Coating) |
| Starting Material Purity | > 99.5% | > 99.5% |
| Solvent | N/A | Toluene, Chloroform, Chlorobenzene (to be optimized) |
| Solution Concentration | N/A | 1 - 10 mg/mL (to be optimized) |
| Base Pressure | < 10⁻⁶ Torr | N/A |
| Deposition Rate | 0.1 - 1 Å/s | N/A |
| Substrate Temperature | Room Temperature to 150 °C (to be optimized) | Room Temperature |
| Spin Speed | N/A | 1000 - 4000 rpm |
| Post-Deposition Annealing | Optional | Recommended (e.g., 80-120 °C) |
| Expected Film Uniformity | High | Moderate to High |
| Expected Crystallinity | High | Low to Moderate (annealing can improve) |
Visualizations
Experimental Workflow for Physical Vapor Deposition (PVD)
Caption: Workflow for Physical Vapor Deposition.
Experimental Workflow for Solution-Based Deposition (Spin-Coating)
Caption: Workflow for Spin-Coating Deposition.
Application Notes and Protocols for the Synthesis of 9-(2-Phenylethenyl)anthracene Derivatives for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and OLED applications of 9-(2-phenylethenyl)anthracene derivatives. Detailed experimental protocols for the most common synthetic routes are included, along with a summary of key performance data to guide materials selection and device engineering.
Introduction
This compound, also known as 9-styrylanthracene, and its derivatives are a class of highly fluorescent organic molecules that have garnered significant interest for their application in organic light-emitting diodes (OLEDs). The anthracene (B1667546) core provides a rigid, planar structure with inherent blue fluorescence, while the phenylethenyl substituent offers a versatile point for modification to tune the material's photophysical and electroluminescent properties. By introducing various electron-donating or electron-withdrawing groups to the phenyl ring, researchers can modulate the emission color, quantum yield, and charge transport characteristics of these materials, making them suitable for use as emitters or hosts in OLED devices.
Data Presentation
The following tables summarize the photophysical and electroluminescent properties of selected this compound derivatives.
Table 1: Photophysical Properties of this compound Derivatives
| Compound | Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) |
| 1 | H | 385 | 455 | ~0.70 |
| 2 | 4-N(CH₃)₂ | 420 | 510 | ~0.65 |
| 3 | 4-OCH₃ | 390 | 465 | ~0.75 |
| 4 | 4-CN | 395 | 475 | ~0.60 |
| 5 | 4-NO₂ | 410 | 530 (broad) | ~0.10 |
Note: Data is compiled from various sources and should be used for comparative purposes. Exact values may vary depending on the solvent and measurement conditions.
Table 2: Electroluminescent Performance of OLEDs Incorporating this compound Derivatives as the Emitting Layer
| Emitter | Host | Device Structure | Max. External Quantum Efficiency (EQE, %) | Max. Luminance (cd/m²) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) |
| Derivative A | CBP | ITO/NPB/CBP:Derivative A/BCP/Alq₃/LiF/Al | 5.2 | 15,000 | (0.15, 0.22) |
| Derivative B | Alq₃ | ITO/TPD/Alq₃:Derivative B/Alq₃/LiF/Al | 3.8 | 10,500 | (0.28, 0.55) |
| Derivative C | mCP | ITO/PEDOT:PSS/mCP:Derivative C/TPBi/LiF/Al | 6.1 | 18,000 | (0.14, 0.18) |
Abbreviations: CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; NPB: N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl; BCP: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline; Alq₃: Tris(8-hydroxyquinolinato)aluminium; TPD: N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine; mCP: 1,3-Bis(N-carbazolyl)benzene; TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene; PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate.
Experimental Protocols
The synthesis of this compound derivatives is most commonly achieved through the Wittig or Horner-Wadsworth-Emmons reactions, which provide high stereoselectivity for the desired trans isomer.
Protocol 1: Synthesis of trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction
This protocol describes the reaction between 9-anthraldehyde (B167246) and benzyltriphenylphosphonium (B107652) chloride.
Materials:
-
9-Anthraldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (B78521) (NaOH), 50% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
1-Propanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-anthraldehyde (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.
-
While stirring vigorously, add 50% aqueous sodium hydroxide solution (excess) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture vigorously at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as 1-propanol, to yield the pure trans-9-(2-phenylethenyl)anthracene as a yellow crystalline solid.[1]
Protocol 2: Synthesis of Substituted this compound Derivatives via the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is an alternative method that often simplifies product purification due to the water-soluble nature of the phosphate (B84403) byproduct. This protocol outlines the reaction of 9-anthraldehyde with a substituted benzylphosphonate.
Materials:
-
9-Anthraldehyde
-
Diethyl benzylphosphonate (or a substituted derivative)
-
Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or ethyl acetate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate (B1237965) ester (1.1 eq) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH or KOtBu) (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Dissolve 9-anthraldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure substituted trans-9-(2-phenylethenyl)anthracene derivative.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Simplified diagram of a multilayer OLED device structure and operation.
References
Application Notes and Protocols for the Characterization of 9-(2-phenylethenyl)anthracene by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the characterization of trans-9-(2-phenylethenyl)anthracene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided protocols and data are intended to guide researchers in the structural elucidation and purity assessment of this and similar polycyclic aromatic hydrocarbon derivatives.
Introduction
9-(2-phenylethenyl)anthracene is a fluorescent organic compound with potential applications in materials science and as a building block in medicinal chemistry. Accurate structural characterization is crucial for its intended use. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. The trans isomer is the thermodynamically more stable and commonly synthesized product.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for trans-9-(2-phenylethenyl)anthracene. The data is compiled from literature sources and represents typical values obtained in deuterated chloroform (B151607) (CDCl₃) at room temperature.
¹H NMR Spectral Data
The ¹H NMR spectrum of trans-9-(2-phenylethenyl)anthracene is characterized by distinct signals for the vinylic and aromatic protons. The large coupling constant between the vinylic protons is a definitive indicator of the trans configuration.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.40 | s | 1H | - | H-10 |
| 8.35 | d | 2H | Anthracenyl Protons | |
| 8.02 | d | 2H | Anthracenyl Protons | |
| 7.90 | d | 1H | 17.0 | Vinylic Proton (Anthracene side) |
| 7.68 | d | 2H | Phenyl Protons (ortho) | |
| 7.36 | m | 6H | Anthracenyl and Phenyl Protons | |
| 7.24 | t | 1H | Phenyl Proton (para) | |
| 6.93 | d | 1H | 17.0 | Vinylic Proton (Phenyl side) |
Note: The assignments for the anthracenyl and phenyl protons in the multiplet region (7.36 ppm) can be complex and may require 2D NMR techniques for unambiguous assignment.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 137.5 | Quaternary | Phenyl C-1' |
| 134.0 | Quaternary | Anthracenyl C-9 |
| 131.5 | Quaternary | Anthracenyl C-4a, C-10a |
| 130.0 | CH | Vinylic CH |
| 129.0 | CH | Phenyl CH |
| 128.8 | CH | Anthracenyl CH |
| 128.5 | CH | Vinylic CH |
| 127.8 | CH | Phenyl CH |
| 127.0 | CH | Phenyl CH |
| 126.5 | CH | Anthracenyl CH |
| 125.5 | CH | Anthracenyl CH |
| 125.2 | CH | Anthracenyl CH |
| 125.0 | Quaternary | Anthracenyl C-8a, C-9a |
Note: The specific assignments for the aromatic carbons can be challenging and often require advanced NMR experiments such as HSQC and HMBC for confirmation.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube.
¹H NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm, centered around 6 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Perform peak picking to identify the chemical shifts of all signals.
-
¹³C NMR Data Acquisition
-
Instrument Setup: Use the same sample and ensure the spectrometer is locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, as the ¹³C nucleus is much less sensitive than ¹H.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm, centered around 100 ppm.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ signal at 77.16 ppm.
-
Perform peak picking.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationship of NMR analysis.
Application Note: Measurement of Absorption and Emission Spectra of 9-(2-phenylethenyl)anthracene
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-(2-phenylethenyl)anthracene is a fluorescent aromatic hydrocarbon with potential applications in various fields, including organic electronics and as a fluorescent probe in biological systems. Its photophysical properties, specifically its absorption and emission characteristics, are crucial for understanding its behavior and for the development of new applications. This application note provides detailed protocols for measuring the absorption and emission spectra of this compound, along with a summary of its key photophysical parameters.
Data Presentation
The photophysical properties of this compound are summarized in the table below. These values are essential for comparative studies and for the design of experiments involving this molecule. Spectroscopic properties of 9-[(E)-2-phenylethenyl]anthracene have been investigated in acetonitrile (B52724).[1]
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | ~385 nm | Acetonitrile |
| Molar Absorptivity (ε) | Not available | - |
| Emission Maximum (λem) | ~450 nm | Acetonitrile |
| Fluorescence Quantum Yield (Φf) | ~0.5 | Acetonitrile |
| Stokes Shift | ~65 nm | Acetonitrile |
Experimental Protocols
Measurement of Absorption Spectrum
This protocol outlines the steps to measure the UV-Visible absorption spectrum of this compound using a standard spectrophotometer.
Materials:
-
This compound
-
Spectroscopy grade acetonitrile
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).
-
From the stock solution, prepare a dilute working solution (e.g., 10 µM) in acetonitrile. The final concentration should yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for the scan (e.g., 250-500 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with spectroscopy grade acetonitrile to serve as the blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse the same cuvette with the this compound working solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
The instrument software will automatically subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Measurement of Emission Spectrum
This protocol describes the measurement of the fluorescence emission spectrum of this compound using a spectrofluorometer.
Materials:
-
This compound solution in acetonitrile (from the absorption experiment, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
-
Spectroscopy grade acetonitrile
-
Fluorescence quartz cuvettes (1 cm path length, four polished sides)
-
Spectrofluorometer
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum (e.g., 385 nm).
-
Set the emission wavelength range to be scanned (e.g., 400-650 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank Measurement:
-
Fill a fluorescence cuvette with spectroscopy grade acetonitrile.
-
Place it in the spectrofluorometer and record the emission spectrum of the solvent blank. This will account for any Raman scattering from the solvent.
-
-
Sample Measurement:
-
Fill a clean fluorescence cuvette with the dilute this compound solution.
-
Place the cuvette in the spectrofluorometer and acquire the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample's emission spectrum to correct for background signals.
-
Identify the wavelength of maximum emission intensity (λem).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for measuring the absorption and emission spectra of a fluorescent compound.
Jablonski Diagram
The Jablonski diagram below illustrates the electronic transitions that occur during the absorption and fluorescence of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-9-(2-phenylethenyl)anthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-9-(2-phenylethenyl)anthracene, a fluorescent compound often synthesized via the Wittig reaction.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my yield of trans-9-(2-phenylethenyl)anthracene consistently low?
A1: Low yields can stem from several factors throughout the experimental process. Here are the most common culprits and how to address them:
-
Incomplete Ylide Formation: The phosphorus ylide, generated from benzyltriphenylphosphonium (B107652) chloride and a strong base, is a crucial intermediate. Incomplete formation of the ylide will directly impact the yield of the final product.
-
Solution: Ensure your phosphonium (B103445) salt is dry and of high purity. The base used (e.g., 50% aqueous sodium hydroxide) must be sufficiently concentrated and added slowly to the reaction mixture with vigorous stirring to ensure efficient deprotonation.[1][2]
-
-
Suboptimal Reaction Conditions: The Wittig reaction's efficiency is sensitive to reaction time and temperature.
-
Side Reactions: The hydrolysis of the phosphonium salt or the ylide can occur, reducing the amount of ylide available to react with the aldehyde.[3]
-
Solution: Use of anhydrous solvents where possible can minimize hydrolysis. However, in the case of using aqueous NaOH, vigorous stirring is key to promoting the desired reaction over the side reaction.
-
-
Loss of Product During Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.
-
Solution: During liquid-liquid extraction, ensure complete transfer of the organic layer and perform multiple extractions with smaller volumes of solvent to maximize recovery.[4] For recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation and recovery.[1]
-
Q2: I'm having trouble separating the product from triphenylphosphine (B44618) oxide. How can I improve the purification?
A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal is a frequent challenge.
-
Recrystallization: This is the most common method for purification. trans-9-(2-phenylethenyl)anthracene is typically recrystallized from 2-propanol or ethanol.[1][3] The triphenylphosphine oxide is more soluble in the mother liquor.
-
Procedure: Dissolve the crude product in a minimum amount of boiling 2-propanol. Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to maximize crystallization of the desired product.[1] Collect the crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is an effective alternative.[5]
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A nonpolar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, can be used to separate the less polar product from the more polar triphenylphosphine oxide.[6]
-
-
Precipitation: One method involves precipitating the triphenylphosphine oxide by adding petroleum ether to the concentrated mother liquor after the initial product crystallization.[3]
Q3: My final product is a mixture of cis and trans isomers. How can I favor the formation of the trans isomer?
A3: The Wittig reaction with a stabilized ylide, such as the one derived from benzyltriphenylphosphonium chloride, predominantly yields the more thermodynamically stable trans isomer.[5][7][8] The formation of a significant amount of the cis isomer is less common for this specific reaction. However, to ensure a high trans selectivity:
-
Use of a Stabilized Ylide: The benzyltriphenylphosphonium ylide is stabilized by the phenyl group, which favors the formation of the trans alkene.
-
Reaction Conditions: Allowing the reaction to proceed to thermodynamic equilibrium will favor the more stable trans product. This typically involves ensuring sufficient reaction time at room temperature.[7]
Q4: During the workup with dichloromethane (B109758), I am observing the formation of a persistent emulsion. How can I avoid this?
A4: Emulsions during extraction with halogenated solvents are a known issue in this synthesis.
-
Alternative Solvent: A revised procedure utilizes N,N-dimethylformamide (DMF) as the reaction solvent. This method avoids the problematic extraction step by precipitating the product directly from the reaction mixture by adding 1-propanol (B7761284) and water.[9][10]
-
Breaking the Emulsion: If you are using dichloromethane and an emulsion forms, you can try adding a small amount of a saturated brine solution or filtering the mixture through a pad of Celite.
Experimental Protocols
Below are detailed methodologies for the synthesis and purification of trans-9-(2-phenylethenyl)anthracene.
Synthesis via Wittig Reaction[1][4]
-
Combine 0.97 g of benzyltriphenylphosphonium chloride and 0.57 g of 9-anthraldehyde (B167246) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 3 mL of dichloromethane to the flask.
-
Fit a pressure-equalizing dropping funnel to the flask.
-
While vigorously stirring the mixture, slowly add 1.3 mL of 50% aqueous sodium hydroxide (B78521) dropwise over a period of 4-6 minutes.
-
Continue to stir the reaction mixture vigorously for an additional 30 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification[1][4]
-
Transfer the reaction mixture to a 150 mL separatory funnel. Use 10 mL of water and 10 mL of dichloromethane to rinse the flask and complete the transfer.
-
Shake the separatory funnel, venting frequently. Allow the layers to separate.
-
Drain the lower organic layer into a clean beaker.
-
Extract the aqueous layer with an additional 5 mL of dichloromethane.
-
Combine the organic layers and dry them over anhydrous calcium chloride.
-
Decant or filter the dried organic solution into a round-bottom flask and evaporate the solvent using a rotary evaporator.
-
Recrystallize the crude solid from boiling 2-propanol.
-
Collect the yellow crystalline product by vacuum filtration and allow it to air dry.
Data Presentation
The following tables summarize key quantitative data for the synthesis.
Table 1: Reactant and Reagent Quantities
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| 9-Anthraldehyde | 206.25 | 0.57 | 2.76 | Reactant |
| Benzyltriphenylphosphonium chloride | 388.88 | 0.97 | 2.50 | Ylide Precursor |
| 50% Sodium Hydroxide | 40.00 | ~0.65 (in 1.3 mL) | ~16.25 | Base |
| Dichloromethane | 84.93 | - | - | Solvent |
| 2-Propanol | 60.10 | - | - | Recrystallization Solvent |
Table 2: Typical Yields and Product Characteristics
| Parameter | Value | Reference |
| Theoretical Yield | ~0.70 g | Calculated |
| Typical Actual Yield | 40-80% | [5] |
| Melting Point | 129-132 °C | [3][5] |
| Appearance | Thin yellow plates/crystals | [3][4] |
| Rf value (Toluene) | 0.92 | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of trans-9-(2-phenylethenyl)anthracene.
Caption: Workflow for the synthesis of trans-9-(2-phenylethenyl)anthracene.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low product yield.
Caption: Troubleshooting guide for low yield in the Wittig synthesis.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Solved EXPERIMENT #6: Synthesis of | Chegg.com [chegg.com]
- 3. rsc.org [rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of Crude 9-(2-phenylethenyl)anthracene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 9-(2-phenylethenyl)anthracene via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | - Too much solvent was used: The solution is not supersaturated.[1][2][3] - The cooling process is too rapid: Crystals have not had sufficient time to nucleate and grow.[2] - Supersaturation: The solution is supersaturated, but crystallization has not been initiated.[1][3] | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3][4] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of pure this compound.[1][3] - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[5] |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - The melting point of the compound is lower than the temperature of the solution: The compound is coming out of solution as a liquid.[4] - High concentration of impurities: Impurities can depress the melting point of the product. | - Re-dissolve and dilute: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[4] - Use a different solvent system: A solvent with a lower boiling point may be necessary. |
| Poor Recovery of the Final Product | - Too much solvent was used during dissolution. [1][2][6] - The product is significantly soluble in the cold solvent. [1] - Premature crystallization during hot filtration. - Excessive washing of the crystals. [6] | - Use the minimum amount of boiling solvent: Add the hot solvent in small portions until the crude product just dissolves.[1][6] - Ensure adequate cooling: Cool the solution in an ice bath to minimize the solubility of the product.[5] - Preheat the filtration apparatus: Use a hot gravity filtration setup to prevent cooling and crystallization in the funnel. - Wash with ice-cold solvent: Use a minimal amount of ice-cold solvent to rinse the crystals.[1] |
| Product is Still Impure After Recrystallization | - Inappropriate solvent choice: The impurities may have similar solubility profiles to the product in the chosen solvent. - Crystallization occurred too quickly: Impurities may have been trapped within the crystal lattice.[2] - Incomplete removal of byproducts: Triphenylphosphine (B44618) oxide or unreacted 9-anthraldehyde (B167246) may still be present.[7] | - Perform a second recrystallization: If purity is still low, a second recrystallization step may be necessary. - Consider column chromatography: For difficult-to-remove impurities, purification by column chromatography may be a better alternative. - Ensure slow crystal growth: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Isopropanol is a commonly recommended solvent for the recrystallization of this compound.[7] Ethanol can also be used; however, it may require a larger volume of solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: What are the common impurities in crude this compound synthesized via a Wittig reaction?
A2: The most common impurities are unreacted starting material, 9-anthraldehyde, and the byproduct, triphenylphosphine oxide.[7]
Q3: My purified product has a yellowish tint. Is this normal?
A3: Pure this compound is typically described as a yellow, crystalline solid. The intensity of the color can be an indicator of purity, with purer samples appearing as a paler yellow. This compound is also highly fluorescent, exhibiting a strong blue fluorescence under UV light.[7]
Q4: How can I confirm the purity of my recrystallized product?
A4: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 130-132 °C) indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. You can compare the Rf value of your product to that of the starting materials.
-
Spectroscopic Methods: Techniques such as NMR and IR spectroscopy can be used to confirm the structure and identify any remaining impurities.
Q5: The recrystallization process is not working. What should I do?
A5: If you are having trouble with the recrystallization, refer to the troubleshooting guide above. Common issues include using too much solvent, cooling the solution too quickly, or the presence of significant impurities. If problems persist, it may be necessary to recover the crude product by evaporating the solvent and attempting the recrystallization again with a different solvent or considering an alternative purification method like column chromatography.[2][3]
Data Presentation
The following table summarizes the qualitative solubility and expected outcomes for the recrystallization of this compound in commonly used solvents.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Expected Purity | Expected Yield |
| Isopropanol | Low | High | Good to Excellent | Moderate to High |
| Ethanol | Low | High | Good | Moderate (may require larger solvent volume) |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Isopropanol (or Ethanol)
-
Erlenmeyer flask(s)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent, such as isopropanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate to the boiling point of the solvent. Add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1][6]
-
Hot Filtration (if necessary): If there are insoluble impurities present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[5]
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Characterization: Determine the melting point and, if desired, perform TLC or spectroscopic analysis to assess the purity of the final product.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
troubleshooting low fluorescence intensity of 9-(2-phenylethenyl)anthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low fluorescence intensity of 9-(2-phenylethenyl)anthracene in their experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems leading to diminished fluorescence.
Issue 1: Weak or No Fluorescence Signal Observed
Question: I have prepared a solution of this compound, but I am observing very low or no fluorescence. What are the possible causes and how can I fix this?
Answer: Low fluorescence intensity can stem from several factors, ranging from sample purity to the experimental environment. Follow these steps to identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low fluorescence intensity.
-
Verify Compound Purity: Impurities from the synthesis process are a primary cause of fluorescence quenching.
-
Action: Check for the presence of starting materials, such as 9-anthraldehyde, which can be detected by TLC or IR analysis.[1]
-
Solution: Purify the compound using column chromatography followed by recrystallization from a suitable solvent like isopropanol (B130326) or ethanol (B145695).[1][2]
-
-
Optimize Concentration (Address Aggregation-Caused Quenching - ACQ): Anthracene (B1667546) derivatives are prone to aggregation at high concentrations, which significantly quenches fluorescence.[3]
-
Action: Perform a concentration-dependent fluorescence study. Measure the fluorescence intensity at a series of decreasing concentrations.
-
Solution: If the fluorescence intensity per mole increases upon dilution, aggregation is the likely cause. Work with dilute solutions, typically in the micromolar range. For absorbance measurements, ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Evaluate Solvent Effects: The choice of solvent can significantly impact fluorescence quantum yield.
-
Action: Review the solvent used. Dilute ethanol solutions are known to exhibit strong fluorescence.[1] Solvent viscosity can also affect fluorescence lifetimes.[4]
-
Solution: Test the fluorescence in different solvents of varying polarity and viscosity. A common starting point is a dilute solution in ethanol.[1]
-
-
Check for Oxygen Quenching: Dissolved oxygen in the solvent is a well-known quencher of fluorescence.[5][6][7]
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Action: Compare the fluorescence intensity of your sample in an air-saturated solvent versus a degassed solvent.
-
Solution: Degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes before dissolving your compound.
-
-
Assess Photostability: this compound, like other anthracene derivatives, can be susceptible to photodegradation upon prolonged exposure to excitation light, especially in the presence of oxygen.[8][9][10][11]
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Action: Measure the fluorescence intensity over time with continuous illumination. A steady decrease in signal indicates photobleaching.
-
Solution: Minimize exposure to the excitation light. Use the lowest possible excitation power and shortest acquisition times. If possible, use an anti-fade mounting medium for microscopy applications.[11]
-
-
Verify Instrument Settings: Incorrect settings on the fluorometer or microscope can lead to poor signal detection.
-
Action: Confirm that the excitation and emission wavelengths are set correctly for this compound. Check filter sets, slit widths, and detector gain.
-
Solution: Optimize instrument parameters using a known fluorescent standard before measuring your sample.
-
Issue 2: Emission Spectrum is Red-Shifted and Broadened
Question: I am observing fluorescence, but the emission peak is at a longer wavelength than expected and appears broad. What could be the cause?
Answer: A red-shift and broadening of the emission spectrum often point towards the formation of excimers due to aggregation.
Aggregation-Induced Spectral Changes
References
- 1. rsc.org [rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 8. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 9. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for 9-(2-Phenylethenyl)anthracene Fluorescence Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions for fluorescence studies of 9-(2-phenylethenyl)anthracene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Data Presentation: Photophysical Properties in Various Solvents
The fluorescence quantum yield (Φf) and maximum emission wavelength (λem) of this compound and its derivatives are highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, can be leveraged to probe the microenvironment of the fluorophore. Below is a summary of reported photophysical data in a range of solvents.
| Solvent | Polarity Index (Reichardt's ET(30)) | Viscosity (cP at 20°C) | λem (nm) | Quantum Yield (Φf) |
| Toluene | 33.9 | 0.59 | ~470-475 | High |
| Dichloromethane | 41.1 | 0.44 | Not Reported | Not Reported |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 2.00 | 475 | 0.60 (for a derivative)[1] |
| Acetonitrile | 46.0 | 0.37 | Not Reported | Solvent Dependent[2] |
| Ethanol | 51.9 | 1.20 | Strong Blue Fluorescence | Not Reported |
| Methanol/Water Mixtures | Variable | Variable | Emission reduction >70% water | Solvent Dependent[1] |
| Water | 63.1 | 1.00 | 515 | Low[1] |
Note: Data for the unsubstituted trans-9-(2-phenylethenyl)anthracene is limited in single comprehensive sources. The table includes data for closely related derivatives to illustrate the expected trends. The fluorescence is generally stronger in non-polar solvents and weaker in polar solvents.[1] A significant red-shift in the emission maximum is observed in highly polar solvents like water.[1]
Experimental Protocols
Detailed Methodology for a Solvent Effect Study
This protocol outlines the steps for investigating the influence of solvent polarity and viscosity on the fluorescence properties of this compound.
1. Materials and Reagents:
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trans-9-(2-phenylethenyl)anthracene (high purity)
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A series of spectroscopic grade solvents with varying polarity and viscosity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, glycerol)
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Reference fluorophore with a known quantum yield in a specific solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
2. Equipment:
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UV-Vis spectrophotometer
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Fluorometer with excitation and emission monochromators
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Quartz cuvettes (1 cm path length)
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Volumetric flasks and pipettes
3. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of trans-9-(2-phenylethenyl)anthracene in a suitable solvent (e.g., toluene).
-
Working Solution Preparation:
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For each solvent to be tested, prepare a series of dilutions from the stock solution.
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The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorption Measurements:
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Record the absorption spectrum for each working solution.
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Determine the absorbance at the intended excitation wavelength.
-
-
Fluorescence Emission Measurements:
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Set the excitation wavelength on the fluorometer (typically the wavelength of maximum absorption).
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Record the fluorescence emission spectrum for each working solution.
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Record the emission spectrum of a solvent blank for each solvent used.
-
-
Quantum Yield Determination (Relative Method):
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Prepare a series of dilutions of the reference standard with absorbances in the same range as the sample solutions.
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Measure the absorption and fluorescence emission spectra of the reference standard solutions under the same instrumental conditions as the sample.
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Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the reference standard, subtracting the solvent blank signal.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slope of these plots will be used for the quantum yield calculation.
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Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,ref * (Slopesample / Sloperef) * (nsample2 / nref2) where Φf,ref is the quantum yield of the reference, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
4. Data Analysis:
-
Analyze the shifts in the emission maxima as a function of solvent polarity.
-
Correlate the fluorescence quantum yield with solvent properties such as polarity and viscosity.
Troubleshooting Guides (Q&A)
Q1: My fluorescence signal is very weak. What should I do?
A1:
-
Check Concentration: Ensure the concentration of your this compound solution is appropriate. While high concentrations can lead to quenching, a solution that is too dilute will produce a weak signal.
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Verify Instrument Settings: Check the excitation and emission slit widths. Wider slits allow more light to pass, increasing the signal, but at the cost of spectral resolution. Also, ensure the detector gain is set appropriately.
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Solvent Quenching: Be aware that polar solvents can significantly quench the fluorescence of this compound.[1] Consider using a less polar solvent if your experimental design allows.
-
Photodegradation: The compound may be susceptible to photobleaching. Minimize exposure to the excitation light and prepare fresh solutions.
Q2: I am observing unexpected peaks in my emission spectrum.
A2:
-
Raman Scattering: The solvent itself can produce Raman scattering peaks, which are typically sharp and shift with the excitation wavelength. To confirm, change the excitation wavelength; Raman peaks will shift, while fluorescence peaks will not.
-
Impurities: Contaminants in the solvent or the sample can fluoresce. Use spectroscopic grade solvents and ensure the purity of your compound.
-
Second-Order Diffraction: The emission monochromator might allow second-order diffraction of the excitation light to pass through. This can be checked by observing a peak at twice the excitation wavelength. Use appropriate optical filters to block stray light.
Q3: The shape of my emission spectrum is distorted.
A3:
-
Inner Filter Effect: At high concentrations, the emitted fluorescence can be reabsorbed by other fluorophore molecules in the solution, leading to a distortion of the spectral shape, particularly on the shorter wavelength side. Keep the absorbance of your solutions below 0.1 at the excitation wavelength.
-
Detector Saturation: An intensely fluorescent sample can saturate the detector, leading to a flattening of the peak. Reduce the concentration of your sample, decrease the excitation intensity, or lower the detector gain.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation wavelength for this compound?
A1: The optimal excitation wavelength corresponds to the maximum absorbance (λmax) of the compound in the chosen solvent. This is typically in the UV-A or near-visible region. It is crucial to measure the UV-Vis absorption spectrum of your sample in each solvent to determine the precise λmax for excitation.
Q2: How does solvent polarity affect the fluorescence of this compound?
A2: this compound exhibits solvatochromism. Generally, as the solvent polarity increases, you can expect to see a decrease in fluorescence quantum yield (quenching) and a red-shift (to longer wavelengths) in the emission maximum.[1] This is due to the stabilization of the excited state in polar environments.
Q3: What is Aggregation-Induced Emission (AIE) and is it relevant for this compound?
A3: Aggregation-Induced Emission is a phenomenon where a fluorophore is non-emissive or weakly emissive in solution but becomes highly fluorescent upon aggregation. Derivatives of 9-vinylanthracene (B1293765) have been shown to exhibit AIE.[1] This is an important consideration when working in solvent systems where the compound has low solubility, as aggregation could lead to an unexpected increase in fluorescence.
Q4: How can I use the solvent-dependent fluorescence of this compound in my research?
A4: The sensitivity of its fluorescence to the local environment makes it a useful probe. It can be used to study the polarity of microenvironments in systems like micelles, polymers, or biological membranes. By observing changes in its fluorescence spectrum, you can infer information about the polarity and viscosity of its surroundings.
Visualizations
Caption: Experimental workflow for optimizing solvent conditions.
Caption: Troubleshooting flowchart for fluorescence experiments.
References
- 1. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-9-styrylanthracene derivatives and their interactions with electron donors and acceptors. Fluorimetric and flash photolytic studies - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
common impurities in 9-(2-phenylethenyl)anthracene synthesis and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(2-phenylethenyl)anthracene. The following sections address common impurities and their removal.
Troubleshooting Guide
Issue: My final product is contaminated with a significant amount of a white, crystalline solid that is difficult to remove.
This is a common issue and the contaminant is likely triphenylphosphine (B44618) oxide (TPPO), a byproduct of the Wittig reaction used to synthesize this compound.[1][2]
Solutions:
There are several methods to remove TPPO, ranging from simple precipitation to chromatographic techniques. The choice of method depends on the scale of your reaction and the desired purity of your final product.
-
Non-Chromatographic Methods: These are often preferred for larger scale reactions where column chromatography is not feasible.[3]
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Precipitation with Metal Salts: Triphenylphosphine oxide acts as a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[3] These complexes can be easily removed by filtration.[3][4]
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Crystallization: The difference in solubility between your product and TPPO in various solvents can be exploited. TPPO is poorly soluble in non-polar solvents like hexane (B92381) and can be crystallized out of a crude product mixture.[4]
-
-
Chromatographic Methods:
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Filtration through a Silica (B1680970) Plug: This is a rapid and effective method for removing the highly polar TPPO from the less polar this compound.[3][5] The TPPO is adsorbed onto the silica gel while the product passes through.[3]
-
Column Chromatography: This method can be used for purification and to separate the desired product from both TPPO and any unreacted starting materials.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Wittig reaction?
The most common impurities are:
-
Triphenylphosphine oxide (TPPO): This is the main byproduct of the Wittig reaction.[1]
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Unreacted 9-anthraldehyde (B167246): The starting aldehyde may not be fully consumed during the reaction.[6] Traces of the aldehyde can often be detected in the final product.[6]
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Unreacted Benzyltriphenylphosphonium Chloride: The starting phosphonium (B103445) salt may also be present in the crude product.
Q2: How can I tell if my product is contaminated with 9-anthraldehyde?
The presence of residual 9-anthraldehyde can be identified by:
-
Infrared (IR) Spectroscopy: A carbonyl peak (around 1700-1725 cm⁻¹) in the IR spectrum of your product indicates the presence of the aldehyde.[1][6]
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Thin-Layer Chromatography (TLC): A spot corresponding to the Rf value of 9-anthraldehyde will be visible on the TLC plate.[6][7]
Q3: Is there a way to avoid column chromatography for removing TPPO?
Yes, several non-chromatographic methods are effective for removing TPPO.[8][9] Precipitation of TPPO as a metal salt complex (e.g., with ZnCl₂) or selective crystallization are common and scalable alternatives to column chromatography.[3][4]
Q4: What is the expected stereochemistry of the this compound product from the Wittig reaction?
The Wittig reaction in this synthesis typically yields the trans isomer of this compound with high stereoselectivity.[1] The formation of the trans isomer is confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum, which is typically greater than 14 Hz.[1]
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents
| Solvent | Solubility | Reference |
| Deionized Water | Almost Insoluble | [9] |
| Cyclohexane | Almost Insoluble | [9] |
| Petroleum Ether | Almost Insoluble | [9] |
| Hexane | Almost Insoluble | [9] |
| Ethanol | Soluble | [9] |
| Methanol | Soluble | [9] |
| Isopropyl Alcohol | Soluble | [9] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)
This protocol is based on the principle that TPPO forms an insoluble complex with ZnCl₂.[3][4]
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Dissolution: After the Wittig reaction is complete, if the reaction was not performed in a polar solvent, dissolve the crude reaction mixture in ethanol.[3]
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Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[3]
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Precipitation: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature and stir.[3] A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[3] Scraping the inside of the flask can help induce precipitation.[3]
-
Filtration: Filter the mixture to remove the precipitate.[3]
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Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess zinc chloride, which is insoluble.[3]
Protocol 2: Removal of TPPO by Filtration through a Silica Plug
This is a quick and efficient method for smaller scale reactions.[3][5]
-
Concentration: Concentrate the crude reaction mixture.[3]
-
Suspension: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[3]
-
Preparation of Silica Plug: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.[3]
-
Filtration: Pass the suspension of the crude product through the silica plug.[3]
-
Elution: Elute the desired product with a suitable solvent, leaving the highly polar TPPO adsorbed to the silica gel.[5]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
dealing with poor solubility of 9-(2-phenylethenyl)anthracene in specific applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 9-(2-phenylethenyl)anthracene in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as 9-styrylanthracene, is a polycyclic aromatic hydrocarbon (PAH) derivative with fluorescent properties. Its extended aromatic system makes it highly hydrophobic and lipophilic, leading to poor solubility in aqueous solutions and some polar organic solvents.[1] This low solubility can be a significant challenge in various applications, including biological imaging, drug delivery systems, and formulation development, where homogeneous solutions are often required.
Q2: In which solvents is this compound generally soluble?
While poorly soluble in water, trans-9-(2-phenylethenyl)anthracene is generally soluble in many common non-polar and slightly polar organic solvents. Solvents such as toluene, dichloromethane, and N,N-dimethylformamide (DMF) are often used in its synthesis and purification.[1][2] Recrystallization can be performed from isopropanol (B130326) or ethanol, though larger volumes of the latter may be required.[1]
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. The most common approaches include:
-
Cosolvency: Introducing a water-miscible organic solvent.
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the compound.[3]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase apparent water solubility.[4][5][6]
Q4: Can impurities from the synthesis affect the solubility of this compound?
Yes, impurities from the Wittig reaction, a common synthetic route, can significantly impact the compound's solubility and experimental results.[1][7] Potential impurities include unreacted starting materials like 9-anthraldehyde, by-products such as triphenylphosphine (B44618) oxide, and the presence of the cis-isomer alongside the more common trans-isomer.[1] These impurities can alter the crystal lattice energy and introduce polarity differences, affecting solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound from solution
Possible Causes:
-
Concentration Exceeds Solubility Limit: The concentration of the compound is higher than its saturation point in the chosen solvent.
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of many organic compounds, leading to precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of the solute, potentially beyond its solubility limit.
-
Change in Solvent Composition: The addition of a poor solvent (an anti-solvent) to the solution can induce precipitation. This is often observed when adding water to an organic solution of the compound.[8]
Solutions:
-
Re-evaluate Concentration: Lower the concentration of this compound in your working solution.
-
Maintain Constant Temperature: Ensure your experiments are conducted at a controlled and constant temperature.
-
Use Sealed Containers: Store solutions in tightly sealed containers to prevent solvent evaporation.
-
Solvent System Optimization: If working with mixed solvents, ensure the ratio remains consistent. Consider using a cosolvent system to improve solubility.
Issue 2: Inconsistent fluorescence or spectroscopic readings
Possible Causes:
-
Presence of Aggregates: Due to poor solubility, the compound may form nano- or micro-aggregates in solution, which can lead to light scattering and affect spectroscopic measurements.
-
Quenching Effects: At high concentrations, self-quenching of fluorescence can occur. Impurities can also quench fluorescence.
-
Isomeric Impurities: The cis- and trans-isomers of this compound may have different photophysical properties, and their relative ratio can affect the overall spectroscopic profile.[1]
Solutions:
-
Improve Solubilization: Employ one of the solubilization techniques described in the experimental protocols below to ensure a true molecular solution.
-
Work at Lower Concentrations: Dilute the sample to a concentration range where aggregation and self-quenching are minimized.
-
Purify the Compound: Ensure the purity of your this compound, particularly checking for isomeric impurities, by techniques like recrystallization or column chromatography.[7][9]
Data Presentation
Table 1: Qualitative and Estimated Quantitative Solubility of trans-9-(2-phenylethenyl)anthracene
Disclaimer: Quantitative solubility data for this compound is not widely available in the literature. The following table is a compilation of qualitative information from synthesis and purification procedures and estimated values based on the behavior of similar polycyclic aromatic hydrocarbons. Users should experimentally determine the solubility for their specific application and conditions.
| Solvent | Type | Qualitative Solubility | Estimated Quantitative Solubility Range (at 25 °C) |
| Water | Polar Protic | Insoluble | < 0.1 mg/L[10] |
| Methanol | Polar Protic | Sparingly Soluble | 1 - 10 g/kg[11][12] |
| Ethanol | Polar Protic | Soluble with heating | 1 - 10 g/kg[1] |
| Isopropanol | Polar Protic | Soluble with heating | 1 - 10 g/kg[1] |
| Acetone (B3395972) | Polar Aprotic | Soluble | 10 - 50 g/kg |
| Dichloromethane (DCM) | Halogenated | Soluble | > 50 g/kg |
| Toluene | Aromatic | Soluble | > 50 g/kg[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | > 50 g/kg[2] |
| Hexane | Non-polar | Sparingly Soluble | < 1 g/kg |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin (B1172386) Inclusion Complexation
This method improves the apparent aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.
Materials:
-
trans-9-(2-phenylethenyl)anthracene
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Spectrophotometer (for concentration determination)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM HP-β-CD).
-
Add Excess Solute: Add an excess amount of solid this compound to a fixed volume of each cyclodextrin solution in separate sealed flasks.
-
Equilibration: Shake the flasks at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Separation of Undissolved Solute: Centrifuge or filter the solutions to remove the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using UV-Vis or fluorescence spectroscopy against a prepared calibration curve.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.[5][6][13]
Protocol 2: Micellar Solubilization using Surfactants
This protocol describes the use of surfactants to increase the aqueous solubility of this compound by incorporating it into micelles.
Materials:
-
trans-9-(2-phenylethenyl)anthracene
-
A surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), or a non-ionic surfactant like Triton X-100)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Volatile organic solvent (e.g., acetone or chloroform)
-
Spectrofluorometer
Procedure:
-
Determine the Critical Micelle Concentration (CMC): Before solubilization, determine the CMC of your surfactant in the chosen buffer. This can be done by measuring a physical property (e.g., surface tension, conductivity, or fluorescence of a probe like pyrene) as a function of surfactant concentration. The CMC is the concentration at which a sharp change in the measured property is observed.
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in the aqueous buffer at concentrations above the determined CMC.
-
Prepare a Thin Film of the Compound: In a glass vial, dissolve a known amount of this compound in a small volume of a volatile organic solvent. Evaporate the solvent under a stream of nitrogen or in a vacuum desiccator to create a thin film of the compound on the vial's inner surface.
-
Solubilization: Add a known volume of the surfactant solution to the vial containing the thin film.
-
Equilibration: Sonicate or stir the mixture at a constant temperature until the solution is clear, indicating that the compound has been incorporated into the micelles.
-
Quantification: Determine the concentration of the solubilized this compound using fluorescence spectroscopy.
Mandatory Visualizations
Caption: Workflow for enhancing the solubility of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Desorption and solubilization of anthracene by a rhamnolipid biosurfactant from Rhodococcus fascians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase solubility studies: Significance and symbolism [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. chegg.com [chegg.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. (9E)-Styrylanthracene (CAS 1895-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Anthracene - Wikipedia [en.wikipedia.org]
- 12. Anthracene | (C6H4CH)2 | CID 8418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Alternative Synthetic Routes to 9-(2-Phenylethenyl)anthracene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for various synthetic routes to 9-(2-phenylethenyl)anthracene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Alternative Synthetic Routes Overview
Several synthetic strategies can be employed to synthesize this compound. The choice of method often depends on factors such as starting material availability, desired stereoselectivity, and tolerance to functional groups. The most common methods include the Wittig reaction, Julia-Kocienski olefination, McMurry coupling, Heck reaction, and a Sonogashira coupling followed by reduction. Each of these routes presents a unique set of experimental considerations and potential challenges.
I. Wittig Reaction
The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of this compound, this typically involves the reaction of 9-anthraldehyde (B167246) with benzyltriphenylphosphonium (B107652) ylide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Wittig reaction is giving a low yield. What are the possible causes and solutions?
A1: Low yields in a Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The ylide is generated by deprotonating the phosphonium (B103445) salt with a base. Incomplete deprotonation will lead to a lower concentration of the reactive ylide.
-
Troubleshooting: Ensure the base is strong enough and used in a sufficient amount. For benzyltriphenylphosphonium chloride, a strong base like sodium hydroxide (B78521) or potassium tert-butoxide is typically effective.[1] Also, ensure your phosphonium salt is dry, as moisture can quench the base.
-
-
Steric Hindrance: 9-anthraldehyde is a sterically hindered aldehyde, which can slow down the reaction.[2]
-
Troubleshooting: Increase the reaction time and/or temperature to overcome the steric barrier. However, be mindful of potential side reactions at higher temperatures.
-
-
Side Reactions: Aldehydes can be prone to oxidation or polymerization.[2]
-
Troubleshooting: Use fresh, purified 9-anthraldehyde and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Difficult Product Isolation: The product can sometimes be difficult to separate from the triphenylphosphine oxide byproduct.
-
Troubleshooting: Triphenylphosphine oxide is more polar than the desired alkene. Purification can be achieved by column chromatography on silica (B1680970) gel or by careful recrystallization from a suitable solvent like 2-propanol.[3]
-
Q2: I am observing the formation of an emulsion during the aqueous workup. How can I resolve this?
A2: Emulsion formation is a common issue, particularly when using chlorinated solvents like dichloromethane.
-
Troubleshooting:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite.
-
Centrifugation can also be an effective method to separate the layers.
-
Q3: How can I ensure the formation of the trans isomer of this compound?
A3: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides tend to favor the formation of the (E)-alkene (trans), while non-stabilized ylides often give the (Z)-alkene (cis). The benzyltriphenylphosphonium ylide used in this synthesis is considered semi-stabilized, which generally leads to a mixture of isomers, but often favors the more thermodynamically stable trans isomer.[4] To promote the formation of the trans isomer, you can:
-
Use a protic solvent, which can help to equilibrate the intermediate betaine (B1666868) to the more stable threo form, leading to the trans-alkene.
-
Employ the Schlosser modification, which involves using a second equivalent of an organolithium reagent to deprotonate the betaine intermediate, followed by protonation to favor the threo-betaine, which then eliminates to the E-alkene.[5]
II. Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia olefination that provides a powerful method for the stereoselective synthesis of alkenes, particularly trans-alkenes. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde. For the synthesis of this compound, this would involve reacting 9-anthraldehyde with a benzyl (B1604629) heteroaryl sulfone.
References
issues with the stability of 9-(2-phenylethenyl)anthracene solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 9-(2-phenylethenyl)anthracene solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color/clarity. What is happening?
A1: A change in the color or clarity of your this compound solution is often an indication of degradation. The primary degradation pathways for anthracene (B1667546) derivatives are photodimerization and photooxidation, especially when exposed to light and atmospheric oxygen.[1] These reactions can lead to the formation of new chemical species that may be colored or insoluble in the solvent, causing the solution to appear discolored or hazy.
Q2: How stable are this compound solutions over time?
A2: The stability of this compound solutions is influenced by several factors, including the solvent, exposure to light, and the presence of oxygen. Generally, solutions are more stable when stored in the dark, at low temperatures, and in degassed solvents. In the presence of light and oxygen, degradation can be observed over hours to days. For instance, the presence of oxygen has been shown to considerably degrade the photostability of similar anthracene derivatives.
Q3: What are the main degradation products of this compound in solution?
A3: The two primary degradation pathways are:
-
Photodimerization: Upon exposure to UV light, anthracene derivatives can undergo a [4+4] cycloaddition reaction, forming a dimer. This process leads to a decrease in the characteristic UV-Vis absorbance of the anthracene chromophore.
-
Photooxidation: In the presence of oxygen and light, this compound can react with singlet oxygen to form an endoperoxide.[1][2] This endoperoxide can further decompose to form other species, such as anthraquinone (B42736) derivatives.[3]
Q4: How should I store my this compound solutions to maximize their stability?
A4: To maximize the stability of your solutions, adhere to the following storage conditions:
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.
-
Store at Low Temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, freezing (-20 °C or below) may be appropriate, depending on the solvent.
-
Use Degassed Solvents: To minimize photooxidation, use solvents that have been degassed by methods such as sparging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles.
-
Seal Tightly: Ensure the container is tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen.
Troubleshooting Guide
Issue: I am observing a rapid decrease in the fluorescence intensity of my this compound solution during my experiment.
| Question | Answer |
| Is your experiment conducted under ambient light? | Exposure to light, especially UV light from lamps or sunlight, can cause rapid photodegradation. It is advisable to work under subdued light conditions and protect the solution from light as much as possible. |
| Is your solvent saturated with oxygen? | The presence of dissolved oxygen can lead to photooxidation, which quenches fluorescence and degrades the compound. Using degassed solvents can mitigate this issue. |
| What is the concentration of your solution? | At higher concentrations, self-association of anthracene molecules can occur, which may affect the photophysical properties and potentially increase the rate of photodegradation.[4][5] |
Issue: I see unexpected peaks in my HPLC or NMR analysis of the this compound solution.
| Question | Answer |
| How was the solution stored and for how long? | The appearance of new peaks is a strong indicator of degradation. Review the storage conditions and the age of the solution. |
| Was the solution exposed to light or air? | As mentioned, light and oxygen can lead to the formation of photodimers and photooxidation products, which will appear as new peaks in your analysis. |
| Could the solvent be reacting with the compound? | While less common for relatively inert solvents, it is a possibility. Ensure the solvent is of high purity and appropriate for this compound. |
Quantitative Data on Stability
| Condition | Observation | Implication for this compound | Reference |
| Aqueous solution with increasing salt concentration (below saturation) | The photodegradation rate constant was approximately double that in deionized water. | The ionic strength of the medium can influence the degradation rate. | [5] |
| Presence of oxygen | Significantly degrades photostability. | Working under an inert atmosphere or with degassed solvents is crucial for stability. | [6] |
| Non-polar aprotic solvents (e.g., cyclohexane, toluene) | Enhanced the rate of photochemical degradation compared to more polar solvents like acetonitrile (B52724) and methanol. | Solvent choice is a critical factor in the stability of the solution. | [7] |
Experimental Protocols
Protocol 1: Monitoring Solution Stability using UV-Vis Spectroscopy
This protocol allows for the monitoring of the degradation of this compound by observing the decrease in its characteristic absorbance peaks.
Materials:
-
This compound solution of known concentration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Chosen solvent (e.g., cyclohexane, acetonitrile)
Procedure:
-
Prepare a dilute solution of this compound in the desired solvent with an initial absorbance between 0.5 and 1.0 at the wavelength of maximum absorption (λmax).
-
Immediately after preparation (t=0), record the full UV-Vis absorption spectrum of the solution. The characteristic anthracene chromophore peaks are expected in the UV region.[7]
-
Store the solution under the desired test conditions (e.g., exposed to ambient light at room temperature).
-
At regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours), record the UV-Vis spectrum of the solution.
-
Analyze the data by plotting the absorbance at λmax versus time. A decrease in absorbance indicates degradation. The rate of degradation can be determined from the slope of this plot. The appearance of new peaks may indicate the formation of degradation products.
Protocol 2: Analysis of Degradation Products by HPLC
This protocol can be used to separate and identify potential degradation products.
Materials:
-
Aged this compound solution
-
HPLC system with a UV or fluorescence detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Reference standards for potential degradation products (if available)
Procedure:
-
Develop an HPLC method suitable for separating non-polar aromatic compounds. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
-
Inject a sample of the freshly prepared this compound solution to establish the retention time of the parent compound.
-
Inject a sample of the aged or degraded solution.
-
Compare the chromatograms. New peaks in the chromatogram of the aged solution correspond to degradation products.
-
If a mass spectrometer is coupled to the HPLC, the mass-to-charge ratio of the new peaks can be used to help identify the degradation products.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing the stability of solutions.
References
- 1. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 9-(2-phenylethenyl)anthracene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 9-(2-phenylethenyl)anthracene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum of this compound shows the expected signals for the trans isomer, but I also see small peaks that I cannot identify. What are the likely sources of these unexpected signals?
A1: Unexpected peaks in the ¹H NMR spectrum of this compound can arise from several sources. The most common are residual starting materials, byproducts of the synthesis, the presence of the cis isomer, or solvent impurities.
-
Unreacted Starting Material: A small peak around 11.8 ppm is indicative of the aldehyde proton of unreacted 9-anthraldehyde.[1]
-
Reaction Byproducts: The Wittig reaction, commonly used for this synthesis, produces triphenylphosphine (B44618) oxide as a byproduct. While its proton signals may overlap with the aromatic region of the desired product, its presence can sometimes be inferred from broad, unresolved humps in the aromatic region or confirmed by other analytical techniques.
-
Cis Isomer: The synthesis may yield a small amount of the cis isomer of this compound. The vinylic protons of the cis isomer will appear as a pair of doublets with a smaller coupling constant (typically around 12 Hz) compared to the trans isomer (around 16-17 Hz).[2][3]
-
Solvent Impurities: Residual solvents from the reaction or purification steps are a very common source of unexpected peaks. Refer to standard tables of NMR solvent impurities to identify these signals. Common solvents used in the synthesis of this compound include dichloromethane (B109758), toluene, and 2-propanol.[4]
Q2: I observe a pair of doublets with a coupling constant of approximately 12 Hz in addition to the expected pair of doublets with a 17 Hz coupling constant. What does this indicate?
A2: The pair of doublets with the larger coupling constant (J ≈ 17 Hz) is characteristic of the vinylic protons of the desired trans-9-(2-phenylethenyl)anthracene.[2][5] The additional pair of doublets with a smaller coupling constant (J ≈ 12 Hz) strongly suggests the presence of the cis isomer as an impurity.[2] The integration of these signals can be used to determine the isomeric ratio in your sample.
Q3: My aromatic region (around 7-9 ppm) looks very complex and not as clean as expected. What could be the cause?
A3: A complex and poorly resolved aromatic region can be due to several factors:
-
Presence of Triphenylphosphine Oxide: This byproduct of the Wittig reaction has multiple aromatic protons that resonate in the same region as your product, leading to a crowded and complex spectrum.
-
Overlapping Signals: The fourteen aromatic protons of this compound itself produce a complex set of overlapping multiplets.[2]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can lead to significant broadening of NMR signals.
-
Poor Shimming: An improperly shimmed NMR spectrometer will result in broad and distorted peaks.
Q4: I see a peak at around 1.2 ppm and a quartet around 3.6 ppm that I was not expecting. What could these be?
A4: These signals are likely due to contamination with ethanol, which shows a triplet around 1.2 ppm and a quartet around 3.6 ppm. The sample or the NMR tube may have been improperly dried. Other common solvent contaminants should be checked against reference data.
Quantitative Data Summary
The following table summarizes the expected ¹H NMR data for trans-9-(2-phenylethenyl)anthracene and potential impurities.
| Compound/Impurity | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans-9-(2-phenylethenyl)anthracene | Vinylic | ~6.82 - 7.82 | d | ~17 |
| Aromatic | ~7.20 - 8.50 | m | - | |
| cis-9-(2-phenylethenyl)anthracene | Vinylic | ~6.56 - 6.99 | d | ~12 |
| Aromatic | ~7.10 - 8.40 | m | - | |
| 9-Anthraldehyde | Aldehyde | ~11.8 | s | - |
| Aromatic | ~7.50 - 9.00 | m | - | |
| Triphenylphosphine Oxide | Aromatic | ~7.40 - 7.80 | m | - |
| Dichloromethane | ~5.32 | s | - | |
| Toluene | Methyl | ~2.36 | s | - |
| Aromatic | ~7.17 - 7.29 | m | - | |
| 2-Propanol | Methyl | ~1.22 | d | ~6.1 |
| Methine | ~4.04 | sept | ~6.1 |
Experimental Protocols
Synthesis of trans-9-(2-phenylethenyl)anthracene via Wittig Reaction [4][6]
-
Ylide Formation: Benzyltriphenylphosphonium chloride is reacted with a strong base, such as 50% aqueous sodium hydroxide, in a suitable solvent like dichloromethane to form the phosphorus ylide.[4]
-
Wittig Reaction: 9-Anthraldehyde is added to the ylide solution. The mixture is stirred vigorously for approximately 30 minutes.[4]
-
Workup: The reaction mixture is transferred to a separatory funnel, and the organic layer is washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization, typically from a solvent such as 2-propanol, to yield the pure trans-9-(2-phenylethenyl)anthracene.[4]
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer, ensuring proper shimming to obtain good resolution.
Visualizations
Caption: Troubleshooting workflow for unexpected NMR peaks.
Caption: Simplified Wittig reaction pathway for synthesis.
References
Validation & Comparative
A Comparative Guide to the Fluorescence of Stilbene Derivatives, Featuring 9-(2-phenylethenyl)anthracene
For researchers, scientists, and professionals in drug development, understanding the fluorescent properties of molecular probes is paramount. This guide provides a detailed comparison of the fluorescence characteristics of 9-(2-phenylethenyl)anthracene against other notable stilbene (B7821643) derivatives. The data presented herein, supported by established experimental protocols, offers a quantitative basis for selecting the appropriate fluorophore for your research needs.
Unveiling the Luminescence of Stilbenoids
Stilbenes, a class of compounds characterized by a central carbon-carbon double bond flanked by two aromatic rings, are renowned for their fascinating photophysical behaviors. Their fluorescence is highly sensitive to their structural and environmental factors, making them valuable scaffolds for fluorescent probes. In this guide, we focus on this compound, a derivative where one of the phenyl groups of stilbene is replaced by a larger, more conjugated anthracene (B1667546) moiety, and compare its performance to other key stilbenes.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key fluorescence properties of this compound and other selected stilbene derivatives. These parameters are crucial for predicting the performance of a fluorophore in a given application.
| Compound Name | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| This compound | Acetonitrile | ~385 | ~480, 508 | ~0.5 - 0.6 | - |
| trans-Stilbene (B89595) | Hexane | 294 | 343 | 0.044 | ~0.07 |
| trans-Stilbene | Glycerol | - | - | 0.15 | - |
| trans-4,4'-Dimethoxystilbene | n-Alkanes | - | - | - | - |
| trans-4,4'-Di-tert-butylstilbene | n-Hexane | - | - | - | - |
| 4-(N,N-diphenylamino)stilbene | - | - | - | High | - |
Experimental Protocols: Measuring Fluorescence Quantum Yield
The determination of fluorescence quantum yield (Φf) is a critical experiment for characterizing and comparing fluorophores. The most common approach is the relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Principle of the Relative Method
Under identical experimental conditions (excitation wavelength, solvent, and temperature), the ratio of the integrated fluorescence intensities of an unknown sample and a standard is proportional to the ratio of their quantum yields. The following equation is used for the calculation:
Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
Detailed Experimental Steps
-
Solution Preparation:
-
Prepare a stock solution of the sample and a suitable fluorescence standard (e.g., quinine (B1679958) sulfate, rhodamine 6G) in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions.
-
Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurements:
-
Use a spectrofluorometer to record the fluorescence emission spectra of all sample and standard solutions.
-
The excitation wavelength must be the same for all measurements.
-
Ensure that the excitation and emission slit widths are kept constant throughout the experiment.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
Use the gradients obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of the sample using the equation mentioned above.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
Structure-Fluorescence Relationship
The enhanced fluorescence of this compound compared to trans-stilbene can be attributed to the extended π-conjugation provided by the anthracene moiety. This larger aromatic system leads to a smaller HOMO-LUMO gap, resulting in absorption and emission at longer wavelengths (a red shift). Furthermore, the rigid anthracene unit can restrict non-radiative decay pathways, such as torsional motion around the ethylenic bond, which is a major contributor to the low quantum yield of trans-stilbene in non-viscous solvents. The introduction of electron-donating or withdrawing groups on the phenyl rings of stilbene can also significantly modulate the photophysical properties, often leading to enhanced fluorescence and solvatochromism.
Caption: Structural modifications affecting stilbene fluorescence.
A Comparative Guide to Singlet Oxygen Sensors: Validating 9-(2-phenylethenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-(2-phenylethenyl)anthracene (PEA) as a singlet oxygen (¹O₂) sensor against other commonly used alternatives. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a probe for singlet oxygen detection in various experimental settings.
Introduction to Singlet Oxygen Detection
Singlet oxygen is a highly reactive oxygen species (ROS) implicated in a variety of chemical and biological processes, including photodynamic therapy, cellular signaling, and oxidative stress. Its transient nature necessitates the use of sensitive and selective probes for its detection and quantification. An ideal singlet oxygen sensor should exhibit high reactivity and selectivity towards ¹O₂, possess a high quantum yield for signal generation, and demonstrate sufficient photostability for the duration of the experiment.
This guide focuses on the validation of this compound (PEA) and compares its performance with established singlet oxygen sensors: Singlet Oxygen Sensor Green (SOSG), DanePy, and diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (B77674) (DADB).
Mechanism of Detection
The majority of anthracene-based singlet oxygen sensors, including PEA, SOSG, and DADB, operate on the principle of a [4+2] cycloaddition reaction. The anthracene (B1667546) moiety acts as a diene that specifically reacts with singlet oxygen (the dienophile) to form a stable endoperoxide. This reaction disrupts the π-system of the anthracene core, leading to a measurable change in the molecule's photophysical properties, typically a change in fluorescence intensity.
Below is a diagram illustrating the general mechanism of singlet oxygen detection by an anthracene-based sensor.
Caption: General mechanism of singlet oxygen detection by anthracene-based sensors.
Performance Comparison of Singlet Oxygen Sensors
The selection of an appropriate singlet oxygen sensor depends on various factors, including the experimental system, the required sensitivity, and the potential for interfering reactions. The following table summarizes the key performance parameters of PEA and its alternatives.
| Sensor | Singlet Oxygen Quantum Yield (ΦΔ) | Reaction Rate Constant with ¹O₂ (kᵣ) (M⁻¹s⁻¹) | Fluorescence Quantum Yield (Φf) | Key Advantages | Potential Disadvantages |
| This compound (PEA) | Not directly reported; Triplet state yield = 0.27 in ACN[1] | Data not available | ~0.5 in ACN[1] | High fluorescence quantum yield, simple synthesis. | Lack of comprehensive validation data (ΦΔ, kᵣ). |
| Singlet Oxygen Sensor Green (SOSG) | Endoperoxide can act as a photosensitizer (ΦΔ up to 0.20)[2] | Data not available | N/A (Turn-on sensor) | Commercially available, high selectivity.[3] | Photolabile, potential for self-sensitization.[4] |
| DanePy | N/A (Quenching mechanism) | Data not available | N/A | High sensitivity due to fluorescence quenching mechanism. | Limited quantitative data available in the literature. |
| diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (DADB) | Data not available | 1.69 x 10⁶[5] | N/A (Turn-off sensor) | Cell-permeable, fluorescence quenching upon reaction.[6] | Lower reaction rate constant compared to other probes. |
Experimental Protocols
Accurate and reproducible measurement of singlet oxygen is contingent on robust experimental design and execution. Below are detailed protocols for key experiments related to the validation and use of singlet oxygen sensors.
Synthesis of this compound (PEA) via Wittig Reaction
This protocol describes a common method for the synthesis of PEA, which can be performed in a standard organic chemistry laboratory.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
1-Propanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 9-anthraldehyde and benzyltriphenylphosphonium chloride in dichloromethane.
-
While stirring vigorously, slowly add an aqueous solution of sodium hydroxide to the mixture.
-
Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain pure trans-9-(2-phenylethenyl)anthracene.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Determining the Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen. It is typically determined using a comparative method with a well-characterized standard.
Materials:
-
Test compound (singlet oxygen sensor)
-
Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)
-
Spectrophotometer
-
Spectrofluorometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Cuvettes
Procedure:
-
Prepare solutions of the test compound and the standard photosensitizer in an appropriate solvent with the same optical density at the excitation wavelength.
-
To each solution, add a known concentration of the singlet oxygen trap (e.g., DPBF).
-
Irradiate the solutions with the light source for specific time intervals.
-
Monitor the decrease in the absorbance or fluorescence of the singlet oxygen trap at its characteristic wavelength.
-
The rate of decomposition of the trap is proportional to the singlet oxygen generation.
-
The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_std / I_sample)
where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the decomposition rates of the trap in the presence of the sample and the standard, respectively.
-
I_sample and I_std are the rates of light absorption by the sample and the standard, respectively.
-
General Protocol for Determining the Reaction Rate Constant with Singlet Oxygen (kᵣ)
The reaction rate constant (kᵣ) quantifies the reactivity of a sensor with singlet oxygen. Time-resolved phosphorescence detection of singlet oxygen is a direct method to determine this value.
Materials:
-
Test compound (singlet oxygen sensor)
-
Photosensitizer
-
Solvent (often deuterated to increase ¹O₂ lifetime)
-
Pulsed laser system for excitation
-
Near-infrared (NIR) detector sensitive to 1270 nm
-
Data acquisition system
Procedure:
-
Prepare a solution of the photosensitizer and the test compound in the chosen solvent.
-
Excite the photosensitizer with a short laser pulse.
-
Monitor the decay of the singlet oxygen phosphorescence at 1270 nm in the absence and presence of different concentrations of the test compound.
-
The decay of singlet oxygen phosphorescence follows pseudo-first-order kinetics. The observed decay rate constant (k_obs) is given by:
k_obs = k_d + k_q * [Q]
where:
-
k_d is the decay rate constant of singlet oxygen in the solvent.
-
k_q is the total quenching rate constant by the test compound.
-
[Q] is the concentration of the test compound.
-
-
A plot of k_obs versus [Q] (Stern-Volmer plot) will yield a straight line with a slope equal to k_q. The reaction rate constant (kᵣ) is a component of the total quenching constant (k_q = kᵣ + k_phys), where k_phys is the rate constant for physical quenching. For anthracene-based probes, chemical reaction is the dominant quenching pathway, so k_q ≈ kᵣ.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental processes and logical relationships, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the validation of a new singlet oxygen sensor.
Caption: Pathways for singlet oxygen quenching by a sensor molecule.
Conclusion
This compound shows promise as a singlet oxygen sensor due to its strong fluorescence and straightforward synthesis. However, a comprehensive validation of its performance, particularly the determination of its singlet oxygen quantum yield (ΦΔ) and reaction rate constant (kᵣ), is necessary for its widespread adoption. In comparison, commercially available sensors like SOSG offer convenience and high selectivity, but researchers must be aware of their potential for photolability and self-sensitization. DADB provides a cell-permeable option with a fluorescence quenching mechanism. The choice of sensor should be carefully considered based on the specific experimental requirements and the known performance characteristics of each probe. Further research to fully characterize the photophysical properties of PEA in the context of singlet oxygen detection is warranted.
References
- 1. 9-[(E)-2-phenylethenyl]anthracene AND 9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES [scielo.org.co]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The photostability of fluorescent molecules is a critical parameter in numerous applications, including bioimaging, sensing, and photodynamic therapy. Anthracene (B1667546) derivatives are a prominent class of fluorophores, but their inherent susceptibility to photodegradation can limit their utility. This guide provides a comparative overview of the photostability of various anthracene derivatives, drawing from published experimental data to provide insights into the factors governing their photochemical behavior.
Quantitative Photostability Data
The photostability of anthracene derivatives is significantly influenced by the nature and position of their substituents. The primary photochemical reactions affecting their stability are photodimerization ([4π+4π] cycloaddition) and photooxidation (formation of endoperoxides). The quantum yield of photoreaction (Φ_PR) is a key metric for quantifying photostability, representing the efficiency of a photochemical process. A lower Φ_PR generally indicates higher photostability.
The following tables summarize photophysical and photochemical data for selected anthracene derivatives, providing a basis for relative comparison. It is important to note that the direct comparison of data from different studies should be approached with caution due to variations in experimental conditions (e.g., solvent, oxygen concentration, light intensity).
Table 1: Photobleaching Quantum Yields of Selected Anthracene Derivatives
| Compound | Substituents | Solvent | Photobleaching Quantum Yield (Φ_b) | Reference |
| Anthracene | None | Isooctane | - | [1] |
| 9-Methylanthracene | 9-Methyl | Isooctane | - (Higher stability than anthracene) | [1] |
| 9-Nitroanthracene | 9-Nitro | Isooctane | - (Lower stability than anthracene) | [1] |
| 9,10-Diphenylanthracene (DPA) | 9,10-Diphenyl | Toluene | - | [2] |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | 9,10-Bis(phenylethynyl) | Toluene | - | [3] |
| 2,6-di(2-naphthyl)anthracene | 2,6-Di(2-naphthyl) | - | High photostability | [4] |
| 9,10-Dibutoxyanthracene (B1632443) | 9,10-Dibutoxy | DMF | - (Undergoes photooxidation) | [5] |
Table 2: Photodegradation Half-Lives of Sterically Encumbered Anthracene Derivatives
| Compound | Substituents | Conditions | Half-life (τ_1/2) in min | Reference |
| 9,10-Diphenylanthracene (7) | 9,10-Diphenyl | Aerated solution | 38 | [2] |
| 5 | 9,10-Bis(2,6-diphenylphenyl) | Aerated solution | 210 | [2] |
| 6 | Doubly bridged with phenylene | Aerated solution | 368 | [2] |
| 8 | 9-(1-Naphthyl)-10-phenyl | Aerated solution | ~50 | [2] |
| 9 | 9,10-Bis(2-biphenylyl) | Aerated solution | ~50 | [2] |
| 10 | 9,10-Di(1-naphthyl) | Aerated solution | ~50 | [2] |
| 11 | Doubly alkynyl-bridged | Aerated solution | ~50 | [2] |
Experimental Protocols
The assessment of photostability typically involves irradiating a solution of the compound of interest with a light source of a specific wavelength and intensity, and monitoring the changes in its chemical or physical properties over time.
Measurement of Photobleaching Quantum Yield (Φ_b)
This method quantifies the efficiency of a photochemical process that leads to the irreversible destruction of a fluorophore.
Materials:
-
Fluorimeter or a fluorescence microscope with a sensitive detector (e.g., PMT or sCMOS camera)
-
Stable light source (e.g., laser or stabilized lamp)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or microscope slides
-
Solutions of the anthracene derivatives at a known concentration
-
Actinometer solution (e.g., ferrioxalate) for determining photon flux
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the anthracene derivative in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to ensure uniform light absorption.
-
Determine Photon Flux (I₀): Use a chemical actinometer to measure the incident photon flux of the light source at the irradiation wavelength.
-
Irradiation: Irradiate the sample solution with a constant and known light intensity for a specific period.
-
Monitor Degradation: At regular time intervals, measure the concentration of the anthracene derivative using UV-Vis absorption spectroscopy or its fluorescence intensity.
-
Data Analysis:
-
Plot the concentration or fluorescence intensity as a function of irradiation time.
-
Determine the initial rate of photoreaction from the slope of the curve.
-
The photobleaching quantum yield (Φ_b) is calculated using the following equation: Φ_b = (Number of molecules degraded) / (Number of photons absorbed)
-
Determination of Photodegradation Half-Life (τ_1/2)
The half-life is the time required for the concentration or fluorescence intensity of the compound to decrease to half of its initial value.
Materials:
-
UV-Vis spectrophotometer or a fluorimeter
-
Stable light source for irradiation
-
Quartz cuvettes
-
Solutions of the anthracene derivatives
Procedure:
-
Initial Measurement: Measure the initial absorbance (A₀) or fluorescence intensity (F₀) of the sample solution at a wavelength where the derivative absorbs or emits strongly.
-
Continuous Irradiation: Continuously irradiate the sample with a light source of constant intensity.
-
Time-course Measurement: Record the absorbance (A(t)) or fluorescence intensity (F(t)) at regular time intervals.
-
Data Analysis:
-
Plot the normalized absorbance (A(t)/A₀) or fluorescence intensity (F(t)/F₀) against time.
-
The time at which the normalized value reaches 0.5 is the photodegradation half-life (τ_1/2). For a first-order decay process, the data can be fitted to an exponential decay function to determine the rate constant (k), and the half-life can be calculated as τ_1/2 = ln(2)/k.
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative study of the photostability of anthracene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Stabilization of Blue‐Emissive Anthracenes: Phenylene Bridging Works Best - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
literature melting point of trans-9-(2-phenylethenyl)anthracene for purity confirmation
Confirming the Purity of trans-9-(2-phenylethenyl)anthracene: A Comparative Guide
For researchers and professionals in drug development, verifying the purity of synthesized compounds is a critical step. This guide provides a comparative overview of methods to confirm the purity of trans-9-(2-phenylethenyl)anthracene, with a focus on the utility of its literature melting point.
Melting Point as a Primary Indicator of Purity
The melting point of a pure crystalline solid is a characteristic physical property. For trans-9-(2-phenylethenyl)anthracene, the literature melting point is consistently reported within the range of 130-132 °C .[1][2][3][4][5] A sharp melting range within this temperature window is a strong indicator of high purity. Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[6][7] For instance, one synthesis attempt that resulted in a contaminated product showed a melting point of 110-117°C, significantly lower than the literature value.[8]
Comparative Analysis of Purity Determination Methods
While melting point determination is a rapid and accessible method for assessing purity, a comprehensive analysis often involves complementary techniques. The following table compares melting point analysis with other common methods.
| Method | Principle | Information Provided | Advantages | Limitations |
| Melting Point Determination | Observation of the temperature range over which a solid transitions to a liquid.[6] | Purity indicated by a sharp melting range that matches the literature value. Impurities lower and broaden the range.[7] | Rapid, inexpensive, requires minimal sample. | Not quantitative; some impurities may not significantly affect the melting point. |
| Thin-Layer Chromatography (TLC) | Separation of components based on differential partitioning between a stationary and a mobile phase.[9] | Qualitative assessment of the number of components in a sample. A single spot suggests purity.[10][11] | Fast, simple, requires small amounts of material.[10] | Not quantitative, resolution may be limited. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing molecular structure.[9] | Detailed structural information; can detect and help identify impurities, even at low levels.[12][13] | Highly detailed structural data, can be quantitative (qNMR).[13] | Requires more complex equipment and expertise, less sensitive than chromatography for some impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation of mixture components through a packed column.[13] | Quantitative assessment of purity (% purity), detection and quantification of impurities.[10] | High resolution and sensitivity, quantitative. | More expensive instrumentation, requires method development. |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by a molecule's bonds, identifying functional groups.[9] | Confirmation of functional groups present in the desired product and absence of starting material functional groups.[2] | Fast, provides structural information. | Not ideal for quantifying purity, complex mixtures can be difficult to interpret. |
Experimental Protocols
Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point of trans-9-(2-phenylethenyl)anthracene.
Materials:
-
Dry, powdered sample of trans-9-(2-phenylethenyl)anthracene
-
Capillary tubes (sealed at one end)[14]
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][7]
-
Thermometer
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry compound on a clean surface. Push the open end of a capillary tube into the powder to collect a small amount of the sample.[14]
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm high.[15]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned next to the sample.[6]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate slow determination later.[6] Turn off the apparatus and allow it to cool significantly.
-
Accurate Determination: Using a fresh sample, heat the apparatus again. As the temperature approaches the approximate melting point (within ~15-20°C), reduce the heating rate to 1-2°C per minute.[16]
-
Recording the Melting Range: Record two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid.[6]
-
-
Interpretation: The recorded melting range is T1-T2. A pure sample of trans-9-(2-phenylethenyl)anthracene should exhibit a sharp range (e.g., 1-2°C) within the literature value of 130-132°C.[1][2][6]
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purity confirmation of an organic compound like trans-9-(2-phenylethenyl)anthracene.
Caption: Workflow for purity confirmation of a synthesized compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. rsc.org [rsc.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 8. posters.unh.edu [posters.unh.edu]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. Identity determination and purity testing [chemcon.com]
- 14. davjalandhar.com [davjalandhar.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. westlab.com [westlab.com]
Illuminating the Electronic Soul of a Molecule: A Comparative Guide to the Experimental and Computational Spectra of 9-(2-phenylethenyl)anthracene
A detailed cross-validation of experimental spectroscopic data and theoretical calculations provides a powerful approach for understanding the electronic structure and photophysical properties of fluorescent molecules. This guide delves into the spectral characteristics of 9-(2-phenylethenyl)anthracene, a fluorescent aromatic hydrocarbon, offering a comparative analysis of its experimentally measured and computationally predicted electronic spectra. This information is crucial for researchers in materials science and drug development who utilize fluorescent probes.
Unveiling the Spectroscopic Fingerprint
The interaction of this compound with light reveals a distinct spectroscopic signature characterized by strong absorption in the ultraviolet-visible (UV-Vis) region and vibrant fluorescence emission. Experimental measurements provide a real-world snapshot of these properties, while computational modeling offers a theoretical framework to interpret and predict this behavior at the molecular level.
A comparison between the experimental and computational data for the primary electronic transitions of this compound is summarized below. The experimental data is typically acquired in a solvent such as acetonitrile (B52724), while computational data is often generated using Time-Dependent Density Functional Theory (TD-DFT), a quantum chemical method.
| Parameter | Experimental Value | Computational Value (TD-DFT) |
| Absorption Maximum (λ_abs) | ~390 nm | Predicted excitation energy corresponding to the S₀ → S₁ transition |
| Emission Maximum (λ_em) | Strong blue fluorescence observed | Predicted emission energy corresponding to the S₁ → S₀ transition |
| Stokes Shift | Dependent on experimental λ_abs and λ_em | Calculated difference between absorption and emission energies |
| Key Electronic Transition | π → π* | HOMO → LUMO |
The "How-To": Experimental and Computational Protocols
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
The following is a general procedure for acquiring the absorption and fluorescence spectra of this compound.
-
Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent, such as acetonitrile or ethanol. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Place the sample solution in the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 400-600 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).
-
Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT calculations are a common method to predict the electronic excitation energies and spectroscopic properties of molecules.
-
Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule using Density Functional Theory (DFT). A common functional and basis set combination for such molecules is B3LYP/6-31G(d).
-
Excited State Calculation: Following geometry optimization, a TD-DFT calculation is performed on the optimized structure to calculate the vertical excitation energies, oscillator strengths, and compositions of the electronic transitions. This is typically done using the same functional and basis set.
-
Data Analysis: The output of the TD-DFT calculation provides a list of excited states with their corresponding excitation energies (often in eV, which can be converted to nm) and oscillator strengths. The transition with the highest oscillator strength in the low-energy region typically corresponds to the main absorption band observed experimentally.
Visualizing the Workflow
The process of comparing experimental and computational spectra can be visualized as a logical workflow.
A Comparative Analysis of cis- and trans-9-(2-phenylethenyl)anthracene Isomers for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals detailing the known properties and synthesis of the geometric isomers of 9-(2-phenylethenyl)anthracene. This document focuses primarily on the well-characterized trans isomer due to a notable lack of experimental data for the cis isomer.
The geometric isomers of this compound, cis and trans, present distinct structural configurations that are expected to influence their physicochemical and photophysical properties. However, a comprehensive comparative analysis is hindered by the limited availability of experimental data for the cis isomer. The trans isomer, in contrast, has been extensively synthesized and characterized, with its properties well-documented in scientific literature. This guide provides a detailed overview of the available data for both isomers, with a strong emphasis on the experimentally verified characteristics of the trans form.
Data Presentation: A Comparative Overview
Due to the scarcity of experimental data for cis-9-(2-phenylethenyl)anthracene, a direct quantitative comparison is challenging. The following table summarizes the available data for the trans isomer. It is important to note that the melting point for the cis isomer has not been reported in the literature[1].
| Property | trans-9-(2-phenylethenyl)anthracene | cis-9-(2-phenylethenyl)anthracene |
| Molecular Formula | C₂₂H₁₆ | C₂₂H₁₆ |
| Molar Mass | 280.36 g/mol | 280.36 g/mol |
| Melting Point | 130-132 °C[2], 129.4-131.6 °C[3], 125-133 °C[4] | Not Reported[1] |
| Appearance | Thin yellow plates[4] | Not Reported |
| ¹H NMR (vinylic protons) | δ = 6.82 ppm (d, J = 17 Hz), δ = 7.82 ppm (d, J = 17 Hz)[1] | Not Reported |
| IR Spectroscopy (C-H out-of-plane bend) | Strong absorption at ~960-962 cm⁻¹ (characteristic of trans alkene)[1][4] | Not Reported |
| Fluorescence | Exhibits strong blue fluorescence under UV light[3][4] | Not Reported |
| Chemiluminescence | Can be used as a fluorescer in chemiluminescence reactions[5][6] | Not Reported |
Experimental Protocols
The synthesis of trans-9-(2-phenylethenyl)anthracene is most commonly achieved via the Wittig reaction, which is highly stereoselective for the trans isomer[3][7].
Synthesis of trans-9-(2-phenylethenyl)anthracene via Wittig Reaction
This protocol is a synthesis of various published procedures[2][6].
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
9-Anthraldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride and 9-anthraldehyde.
-
Add dichloromethane and a magnetic stir bar.
-
While stirring vigorously, add 50% aqueous sodium hydroxide dropwise.
-
Continue stirring for approximately 30 minutes.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry with anhydrous calcium chloride.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from isopropanol to yield pure trans-9-(2-phenylethenyl)anthracene as thin yellow plates[6].
Characterization:
-
Thin-Layer Chromatography (TLC): The product can be visualized as a bright blue fluorescent spot under a UV lamp[3][4]. The Rf value of the trans isomer is typically higher than that of the more polar 9-anthraldehyde[3].
-
Melting Point: The melting point of the purified product should be in the range of 130-132 °C[2].
-
¹H NMR Spectroscopy: The presence of two doublets for the vinylic protons with a large coupling constant (J ≈ 17 Hz) confirms the trans configuration[1][4].
-
IR Spectroscopy: A strong absorption band around 960 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans double bond[1][4].
Mandatory Visualizations
Caption: Molecular structures of the trans and cis isomers.
Caption: Workflow for the synthesis of the trans isomer.
Discussion and Conclusion
The current body of scientific literature provides a solid foundation for the synthesis and characterization of trans-9-(2-phenylethenyl)anthracene. Its well-defined properties, particularly its strong fluorescence and utility in chemiluminescence applications, make it a valuable compound for various research endeavors[5][6]. The Wittig reaction serves as a reliable and stereoselective method for its preparation, consistently yielding the trans isomer[3].
Conversely, the cis isomer of this compound remains largely uncharacterized, with a significant absence of experimental data. This knowledge gap presents an opportunity for further research to synthesize and characterize the cis isomer, which would enable a more complete comparative analysis of the two geometric forms. Such studies would be invaluable for understanding the structure-property relationships in this class of compounds and could potentially unlock new applications for the cis isomer.
For researchers and professionals in drug development, the well-documented stability and photophysical properties of the trans isomer make it a suitable candidate for applications requiring fluorescent probes or chemiluminescent markers. However, the lack of data on the cis isomer necessitates caution and highlights the need for further investigation before it can be considered for similar roles.
References
Quantitative Analysis of 9-(2-phenylethenyl)anthracene: A Comparative Guide to Fluorescence Spectroscopy and High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantitative analysis of 9-(2-phenylethenyl)anthracene: Fluorescence Spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV) . While both methods offer robust solutions for quantification, their performance characteristics differ, making them suitable for distinct analytical challenges. This document presents a side-by-side evaluation of these techniques, supported by experimental data for a closely related stilbene (B7821643) derivative, to aid in method selection and implementation.
At a Glance: Method Comparison
| Feature | Fluorescence Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Measures the intensity of emitted light from the analyte upon excitation at a specific wavelength. | Separates the analyte from a mixture based on its interaction with a stationary phase, followed by quantification using UV absorbance. |
| Selectivity | High (dependent on unique excitation/emission spectra). | Moderate to High (dependent on chromatographic separation and UV spectrum). |
| Sensitivity | Generally higher, capable of detecting lower concentrations. | Good, but typically less sensitive than fluorescence for highly fluorescent compounds. |
| Sample Throughput | High (rapid measurements of individual samples). | Lower (requires chromatographic run time for each sample). |
| Instrumentation | Spectrofluorometer. | HPLC system with a UV detector. |
| Primary Application | Rapid quantification of known fluorescent compounds in relatively simple matrices. | Quantification of analytes in complex mixtures requiring separation. |
Performance Data: A Comparative Analysis
Direct comparative quantitative data for this compound is not extensively available in the public domain. Therefore, to provide a meaningful comparison, data for trans-stilbene, a structurally similar compound, is presented below. These values offer a representative illustration of the performance differences between the two techniques.
Table 1: Quantitative Performance Comparison for a Representative Stilbene Derivative (trans-stilbene)
| Parameter | Fluorescence Spectroscopy | HPLC-UV |
| Linearity (R²) | > 0.99 | > 0.998[1] |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | 0.003 µg/mL[2] |
| Limit of Quantification (LOQ) | Typically in the ng/mL range | 0.0101 µg/mL[2] |
| Precision (%RSD) | < 5% | < 7.3%[1] |
| Accuracy (% Recovery) | 95-105% (typical) | 99.2-104.1%[1] |
Experimental Protocols
Quantitative Analysis by Fluorescence Spectroscopy
This protocol outlines the procedure for determining the concentration of this compound in a solution using a standard calibration curve.
Materials and Instrumentation:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., spectroscopic grade cyclohexane (B81311) or ethanol)
-
This compound standard
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected range of the unknown sample (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the absorption maximum of this compound (approximately 365 nm) and the emission wavelength to its emission maximum (approximately 410-430 nm). Optimize the excitation and emission slits for an adequate signal-to-noise ratio.
-
-
Measurement:
-
Fill a quartz cuvette with the solvent blank and record the background fluorescence.
-
Sequentially measure the fluorescence intensity of each standard solution, starting from the lowest concentration.
-
Measure the fluorescence intensity of the unknown sample solution.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation of the line to calculate the concentration of this compound in the unknown sample based on its fluorescence intensity.
-
Quantitative Analysis by HPLC-UV
This protocol describes the quantification of this compound using High-Performance Liquid Chromatography with UV detection.
Materials and Instrumentation:
-
HPLC system with a UV detector, pump, injector, and column oven
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and syringes
-
HPLC-grade acetonitrile (B52724) and water
-
This compound standard
Procedure:
-
Preparation of Mobile Phase and Standard Solutions:
-
Prepare the mobile phase, for instance, a mixture of acetonitrile and water (e.g., 75:25 v/v).[1] Degas the mobile phase before use.
-
Prepare a stock solution and a series of standard solutions of this compound in the mobile phase, similar to the fluorescence spectroscopy protocol.
-
-
Instrument Setup:
-
Set up the HPLC system with the C18 column and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.2 mL/min) until a stable baseline is achieved.[1]
-
Set the column oven temperature (e.g., 30°C).[1]
-
Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 320 nm).[1]
-
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each standard solution into the HPLC system and record the chromatograms.
-
Inject the same volume of the unknown sample solution and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area for each standard and the unknown sample.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Perform a linear regression to obtain the calibration equation and R² value.
-
Calculate the concentration of this compound in the unknown sample using its peak area and the calibration equation.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical methods.
Figure 1. Experimental workflow for quantitative analysis using fluorescence spectroscopy.
Figure 2. Experimental workflow for quantitative analysis using HPLC-UV.
Logical Comparison of Techniques
The choice between fluorescence spectroscopy and HPLC-UV depends on the specific requirements of the analysis. The following diagram illustrates the logical considerations for selecting the appropriate method.
Figure 3. Decision tree for selecting an analytical method.
References
Assessing the Purity of Synthesized 9-(2-phenylethenyl)anthracene: A Comparative Guide to TLC and Melting Point Analysis
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comparative analysis of two fundamental techniques, Thin-Layer Chromatography (TLC) and melting point determination, for evaluating the purity of synthesized trans-9-(2-phenylethenyl)anthracene. This compound, often synthesized via a Wittig reaction, serves as a valuable fluorescent molecular probe and building block in organic synthesis.
The primary impurities in the synthesis of trans-9-(2-phenylethenyl)anthracene from 9-anthraldehyde (B167246) and benzyltriphenylphosphonium (B107652) chloride are typically unreacted 9-anthraldehyde and the byproduct triphenylphosphine (B44618) oxide.[1][2] Effective removal of these impurities is crucial for obtaining a pure product, and the techniques detailed below provide straightforward and effective means of purity verification.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for TLC and melting point analysis, offering a clear comparison between the pure product and potential impurities.
Table 1: Thin-Layer Chromatography (TLC) Data
| Compound | Solvent System | Expected Rf Value | Visualization |
| trans-9-(2-phenylethenyl)anthracene | 40:60 Ethyl Acetate:Hexanes | ~0.61 | Brilliant blue fluorescent spot under UV light[1] |
| 9-anthraldehyde (impurity) | 40:60 Ethyl Acetate:Hexanes | ~0.54 | Spot visible under UV light[1] |
| Benzyltriphenylphosphonium chloride (starting material) | 40:60 Ethyl Acetate:Hexanes | ~0 (at the baseline) | Spot may be visible under UV light |
| Triphenylphosphine oxide (byproduct) | 40:60 Ethyl Acetate:Hexanes | Varies, generally more polar than the product | Spot may be visible with certain stains |
| trans-9-(2-phenylethenyl)anthracene | Toluene | ~0.92 | Fluorescent spot under UV light[3] |
| 9-anthraldehyde (impurity) | Toluene | ~0.50 | Spot visible under UV light[3] |
Table 2: Melting Point Data
| Compound | Literature Melting Point (°C) | Expected Observation for Impure Sample |
| trans-9-(2-phenylethenyl)anthracene | 130 - 132[4] | Depressed and broadened melting point range (e.g., 120-129 °C)[3] |
| 9-anthraldehyde (impurity) | 104 - 105[4] | N/A |
| Triphenylphosphine oxide (byproduct) | 156 - 158 | N/A |
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the purity of the synthesized 9-(2-phenylethenyl)anthracene.
Experimental Protocols
-
Plate Preparation : Use a pre-coated silica (B1680970) gel TLC plate. Draw a faint pencil line approximately 1 cm from the bottom of the plate (the origin).
-
Sample Preparation : Dissolve a small amount of the synthesized this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Prepare separate solutions of the starting material, 9-anthraldehyde, for comparison if available.
-
Spotting : Using a capillary tube, spot the dissolved samples onto the origin line. Ensure the spots are small and do not spread.
-
Development : Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 40:60 ethyl acetate:hexanes or toluene). The solvent level should be below the origin line. Cover the chamber to ensure a saturated atmosphere.[5]
-
Elution : Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The product, trans-9-(2-phenylethenyl)anthracene, should appear as a brilliant blue fluorescent spot.[1][6]
-
Rf Calculation : Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A pure sample should ideally show a single spot. The presence of a spot with an Rf value corresponding to 9-anthraldehyde indicates incomplete reaction or inefficient purification.
-
Sample Preparation : Ensure the synthesized this compound is completely dry. A wet solid will exhibit a depressed melting point due to the solvent acting as an impurity.[7]
-
Loading : Finely crush a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement : Place the capillary tube in a melting point apparatus.
-
Heating : Heat the sample rapidly to about 15-20 °C below the expected melting point (130-132 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observation : Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Interpretation : A pure sample of trans-9-(2-phenylethenyl)anthracene should exhibit a sharp melting point range of 1-2 °C that falls within the literature value of 130-132 °C.[1][6] A broad and depressed melting point range is indicative of impurities.
References
Safety Operating Guide
Proper Disposal of 9-(2-Phenylethenyl)anthracene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of 9-(2-Phenylethenyl)anthracene, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] This compound is known to cause skin and serious eye irritation.[4][5]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[1][3]
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[1][3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.[1]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1]
II. Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound involve chemical destruction or incineration by a licensed waste disposal facility.[1][2] Under no circumstances should this chemical be discharged into sewer systems or the environment.[1][2]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, properly labeled, and sealed container.[1][2]
-
The container should be suitable for hazardous chemical waste and stored in a cool, dry, and well-ventilated area away from ignition sources.[1][2]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all ignition sources.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.[1]
-
For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container.[4][5][6] Avoid generating dust.[1][2][3]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.[4]
-
-
Disposal of Contaminated Packaging:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.
-
III. Quantitative Data
Specific quantitative limits for the disposal of this compound are not broadly published and are subject to federal, state, and local regulations. Waste generators are legally obligated to classify their waste and adhere to the specific guidelines set forth by these regulatory bodies.[4]
| Parameter | Value |
| Occupational Exposure Limits | Not established. |
| Toxicity Data | Ecotoxicity data is not readily available. Discharge into the environment must be avoided.[1][2][4] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department and the Safety Data Sheet for the most current and comprehensive guidance.
References
Personal protective equipment for handling 9-(2-Phenylethenyl)anthracene
Essential Safety and Handling Guide for 9-(2-Phenylethenyl)anthracene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aromatic hydrocarbon that requires careful handling to avoid potential health hazards. It is classified as an irritant, and appropriate personal protective equipment must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved, with side-shields | Protects eyes from dust, aerosols, and splashes.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material (consult glove manufacturer's compatibility chart) | Prevents skin contact with the chemical.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination. |
| Impervious Clothing | Fire/flame resistant | Recommended for larger quantities or when there is a risk of significant exposure.[1] | |
| Respiratory Protection | Full-face Respirator | NIOSH approved, with appropriate particulate filters | Required if exposure limits are exceeded or if dust/aerosols are generated.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is crucial for the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition and use spark-proof tools, as the compound may be flammable.[1]
2.2. Weighing and Transferring the Solid Compound:
-
Don all required PPE as outlined in Table 1.
-
Place a weigh boat on the analytical balance and tare to zero.
-
Carefully scoop the desired amount of this compound from its container onto the weigh boat using a clean spatula. Avoid generating dust.
-
To transfer the solid to a reaction vessel, use a powder funnel to prevent spillage.
-
Gently tap the weigh boat and funnel to ensure all the compound is transferred.
-
If any residue remains on the weigh boat, it can be rinsed into the reaction vessel with a small amount of a compatible solvent.
2.3. Solution Preparation:
-
Add the desired solvent to the reaction vessel containing the solid compound in a controlled manner.
-
Stir the mixture until the solid is fully dissolved.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Chemical Waste:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste.
-
Disposal Method: The chemical waste should be disposed of through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[1][2] Do not discharge to sewer systems.[1][2]
3.2. Contaminated Materials:
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After thorough cleaning, the glassware can be reused.
-
Packaging: Empty containers of this compound should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[1][2]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Collect the spilled material using an absorbent, non-combustible material and place it in a sealed container for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
